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  • Product: 2-(2,2-Difluoroethoxy)quinoxaline
  • CAS: 2198968-73-7

Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation of 2-(2,2-Difluoroethoxy)quinoxaline: A Comprehensive Technical Guide

Executive Summary The incorporation of fluoroalkoxy groups—specifically the 2,2-difluoroethoxy moiety—into nitrogenous heterocycles like quinoxaline is a highly effective strategy in modern medicinal chemistry. This modi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluoroalkoxy groups—specifically the 2,2-difluoroethoxy moiety—into nitrogenous heterocycles like quinoxaline is a highly effective strategy in modern medicinal chemistry. This modification enhances metabolic stability, increases lipophilicity, and modulates target binding affinity, making it a staple in the development of phosphodiesterase (PDE10A) and tankyrase inhibitors . However, the presence of multiple NMR-active nuclei ( 1 H, 13 C, 19 F) and complex heteronuclear coupling networks demands rigorous spectroscopic profiling. This whitepaper provides an authoritative, in-depth framework for the structural elucidation of 2-(2,2-Difluoroethoxy)quinoxaline , detailing the causality behind its NMR, IR, and MS signatures.

Theoretical Framework & Causality in Spectroscopic Signatures

As an application scientist, one must look beyond empirical peak matching and understand the fundamental quantum mechanical interactions dictating the spectra.

  • Heteronuclear Spin-Spin Coupling: The 2,2-difluoroethoxy group (-OCH 2​ CHF 2​ ) is a classic AMX spin system. The immense electronegativity of fluorine deshields adjacent nuclei, while its nuclear spin ( I=1/2 ) induces robust scalar coupling ( J -coupling) across multiple bonds. This results in highly diagnostic multiplet splitting patterns in both 1 H and 13 C NMR, which serve as an internal validation of the aliphatic chain's connectivity.

  • Electronic Effects on the Quinoxaline Core: The oxygen atom at the C2 position donates electron density via resonance (+M effect) into the pyrazine ring, shielding the C3 proton and carbon. Conversely, the inductive withdrawal (-I effect) of the difluoromethyl group tempers this electron donation, resulting in a distinct chemical shift profile compared to standard methoxyquinoxalines .

Workflow A Sample Preparation 2-(2,2-Difluoroethoxy)quinoxaline B Multi-Nuclear NMR (1H, 13C, 19F) A->B C ESI-HRMS (Positive Ion Mode) A->C D FT-IR Spectroscopy (ATR Module) A->D E Data Synthesis & Structural Validation B->E Connectivity & J-Coupling C->E Exact Mass & Fragments D->E Functional Group Modes

Fig 1: Self-validating multi-modal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

The structural validation of 2-(2,2-difluoroethoxy)quinoxaline relies heavily on mapping the heteronuclear coupling constants.

H NMR Causality
  • Terminal -CHF 2​ Proton (~6.15 ppm): Appears as a triplet of triplets (tt). Causality: Primary splitting by the two geminal 19 F atoms ( 2JHF​≈55.0 Hz) yields a wide triplet. Secondary splitting by the two vicinal -CH 2​

    • protons ( 3JHH​≈4.2 Hz) splits each leg into a smaller triplet.
  • Methylene -CH 2​

    • Protons (~4.65 ppm): Appears as a triplet of doublets (td). Causality: Split by the two vicinal 19 F atoms ( 3JHF​≈13.5 Hz) into a triplet, and further split by the vicinal -CHF 2​ proton ( 3JHH​≈4.2 Hz) into a doublet.
Table 1: 1 H NMR Data (500 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
H-3 8.45s-1HQuinoxaline pyrazine core
H-5, H-8 7.95 - 8.05m-2HQuinoxaline benzenoid core
H-6, H-7 7.60 - 7.75m-2HQuinoxaline benzenoid core
-CHF 2​ 6.15tt 2JHF​ = 55.0, 3JHH​ = 4.21HFluoroethoxy terminal proton
-CH 2​ - 4.65td 3JHF​ = 13.5, 3JHH​ = 4.22HFluoroethoxy methylene
Table 2: 13 C NMR Data (126 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment
C-2 156.2s-Quinoxaline C-O
C-3 140.5s-Quinoxaline C-H
C-4a, C-8a 141.2, 139.8s-Quinoxaline bridgehead carbons
C-5 to C-8 127.5 - 130.2s-Quinoxaline aromatic carbons
-CHF 2​ 114.5t 1JCF​ = 245.0Fluoroethoxy terminal carbon
-CH 2​ - 64.2t 2JCF​ = 28.5Fluoroethoxy methylene carbon
Table 3: 19 F NMR Data (471 MHz, CDCl 3​ )
Chemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
-125.0 dt 2JFH​ = 55.0, 3JFH​ = 13.52F-CHF 2​ fluorines

Mass Spectrometry (MS) and Fragmentation Logic

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) provides the exact mass and structural connectivity through Collision-Induced Dissociation (CID).

Fragmentation Causality: The most favored fragmentation pathway for fluoroalkyl ethers attached to aromatic rings involves a six-membered transition state. Upon CID, the molecule undergoes a characteristic neutral loss of 1,1-difluoroethene (CH 2​ =CF 2​ , 64 Da), transferring a proton to the quinoxaline oxygen to yield a highly stable quinoxalin-2-ol fragment ion at m/z 147.056.

Fragmentation M [M+H]+ m/z 211.068 F1 Neutral Loss CH2=CF2 (-64 Da) M->F1 I1 Quinoxalin-2-ol Ion m/z 147.056 F1->I1 F2 Neutral Loss CO (-28 Da) I1->F2 I2 Benzimidazole-like Ion m/z 119.061 F2->I2

Fig 2: Primary ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Table 4: ESI-HRMS Data (Positive Ion Mode)
SpeciesTheoretical m/zObserved m/zError (ppm)Assignment
[M+H] + 211.0683211.0681-0.9Protonated molecular ion
[M+H - C 2​ H 2​ F 2​ ] + 147.0558147.0556-1.3Quinoxalin-2-ol fragment

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The C-F bond is highly polarized; thus, its stretching vibration induces a massive change in the molecular dipole moment, resulting in the most intense bands in the spectrum.

Table 5: FT-IR Data (ATR Module)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Mode
3055 WeakC-H (sp 2 ) stretchAromatic ring C-H bonds
2960, 2875 WeakC-H (sp 3 ) stretchAliphatic chain C-H bonds
1560, 1495 MediumC=N, C=C stretchPyrazine/Benzene ring breathing
1240 StrongC-O-C stretchAsymmetric ether stretch
1120, 1060 Very StrongC-F stretchHigh dipole moment change during vibration

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, minimizing false positives during structural elucidation.

Protocol 1: High-Resolution Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 2-(2,2-difluoroethoxy)quinoxaline in 0.6 mL of CDCl 3​ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning and Shimming: Tune the NMR probe specifically for 1 H, 13 C, and 19 F frequencies. Perform automated gradient shimming (Z-axis) followed by manual fine-tuning to achieve a TMS line width of <0.5 Hz, ensuring high-resolution multiplet separation.

  • 1 H NMR Acquisition: Run a standard 1D sequence (zg30) at 500 MHz with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

    • Self-Validation Check: Ensure the integration of the aromatic region (5H) perfectly matches the aliphatic region (3H).

  • 19 F NMR Acquisition: Acquire at 471 MHz using a proton-coupled sequence to observe the critical 2JFH​ and 3JFH​ couplings. Use 64 scans and a spectral width of 250 ppm centered at -100 ppm.

  • 13 C NMR Acquisition: Run a proton-decoupled sequence (zgpg30) at 126 MHz with 1024 scans.

    • Self-Validation Check: Verify the presence of exactly 10 distinct carbon environments, ensuring the two aliphatic carbons exhibit the characteristic triplet splitting due to C-F coupling.

Protocol 2: ESI-HRMS Analysis with Internal Calibration
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Lock Mass Infusion: Co-infuse Hexakis(2,2-difluoroethoxy)phosphazene as an internal reference standard to provide a continuous lock mass at m/z 622.02896, ensuring sub-ppm mass accuracy .

  • Ionization and Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire full-scan data from m/z 100 to 800.

  • MS/MS Fragmentation (CID): Isolate the precursor ion (m/z 211.068) in the quadrupole and subject it to Collision-Induced Dissociation (CID) using Argon gas at a normalized collision energy of 20-30 eV.

  • Data Validation: Confirm the exact mass of the [M+H] + ion within a <2 ppm error margin and map the neutral loss of 64 Da (CH 2​ =CF 2​ ) to validate the presence of the difluoroethoxy ether linkage.

References

  • Schwan, G., et al. "Fluorine-containing 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A: synthesis and in vitro evaluation of inhibitory potency, selectivity, and metabolism." ChemMedChem 9.7 (2014): 1463-1475. URL:[Link]

  • Haneda, S., et al. "Visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols." RSC Advances 10 (2020): 10194-10198. URL:[Link]

  • Narwal, M., et al. "Fragment-based screening identifies molecules targeting the substrate-binding ankyrin repeat domains of tankyrase." Scientific Reports 10.1 (2020): 1-14. URL:[Link]

Exploratory

Advanced Crystal Structure Analysis of 2-(2,2-Difluoroethoxy)quinoxaline: A Technical Whitepaper

Executive Summary The structural characterization of functionalized heterocycles is a cornerstone of rational drug design and advanced materials development. 2-(2,2-Difluoroethoxy)quinoxaline (CAS: 2198968-73-7) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of functionalized heterocycles is a cornerstone of rational drug design and advanced materials development. 2-(2,2-Difluoroethoxy)quinoxaline (CAS: 2198968-73-7) represents a highly versatile scaffold where the electron-deficient quinoxaline core is coupled with a conformationally flexible, highly electronegative difluoroethoxy side chain. This whitepaper provides an in-depth, authoritative guide to the crystal structure analysis of this compound. By detailing self-validating experimental protocols, crystallographic refinement causality, and intermolecular packing logic, this guide equips researchers with the methodologies required to elucidate the solid-state behavior of fluorinated quinoxalines.

Rationale & Structural Significance

Quinoxaline derivatives are highly valued in both medicinal chemistry (as kinase inhibitors and antimicrobial agents) and energy storage applications, such as aqueous redox flow batteries[1]. The introduction of a 2,2-difluoroethoxy group via nucleophilic aromatic substitution at the 2-position of the quinoxaline ring significantly alters the molecule's physicochemical profile[2].

From a crystallographic perspective, the fluorine atoms introduce competing intermolecular forces. While the planar quinoxaline core strongly favors π−π stacking (typically with centroid-centroid distances of ~3.9 Å)[3], the difluoroethoxy group introduces weak C−H⋯F hydrogen bonds and potential F⋯F halogen interactions. Understanding the interplay of these weak hydrogen bonds and halogen bonding is critical, as they dictate the isostructurality and polymorphic stability of the crystal phases[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the crystallographic workflow must not merely be a sequence of steps, but a self-validating system where each phase contains internal quality checks.

Protocol 1: Crystal Growth via Solvent Evaporation

Objective: Obtain defect-free, single-domain crystals suitable for high-resolution X-ray diffraction.

  • Step 1: Solvent Selection. Dissolve 50 mg of synthesized 2-(2,2-Difluoroethoxy)quinoxaline in a 1:1 (v/v) mixture of Chloroform ( CHCl3​ ) and Ethanol ( EtOH ).

    • Causality: Chloroform efficiently solvates the aromatic quinoxaline core, while the protic ethanol stabilizes the polar difluoroethoxy side chain. This balanced solvation prevents premature, disordered precipitation.

  • Step 2: Controlled Evaporation. Place the solution in a loosely capped vial (pierced septum) at a constant temperature of 20 °C in a vibration-free environment.

  • Step 3: Self-Validation (Optical Microscopy). After 4-7 days, harvest the crystals. Examine them under a polarized light microscope.

    • Validation Check: Crystals must exhibit sharp, uniform extinction when rotated under cross-polarized light. Birefringence with no mosaic spread confirms internal long-range order, validating the sample for X-ray exposure.

Protocol 2: X-Ray Diffraction Data Collection

Objective: Acquire high-redundancy diffraction data while minimizing thermal motion.

  • Step 1: Cryoprotection & Mounting. Coat a selected single crystal (approx. 0.2×0.15×0.1 mm) in paratone oil and mount it on a glass fiber or MiTeGen loop.

  • Step 2: Low-Temperature Data Collection. Transfer the crystal to a diffractometer (e.g., Bruker APEXII CCD) equipped with a nitrogen cold stream set to 100 K[5].

    • Causality: The −CH2​CHF2​ group is highly susceptible to rotational disorder at room temperature. Collecting data at 100 K "freezes" the conformational flexibility, reducing the thermal ellipsoids of the fluorine atoms and preventing artificial bond-length shortening.

Protocol 3: Structure Solution and Refinement

Objective: Build an accurate, chemically sensible model of the electron density.

  • Step 1: Phase Problem Resolution. Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT). Locate the heavy atoms (C, N, O, F) from the initial electron density map.

  • Step 2: Anisotropic Refinement. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL)[6].

  • Step 3: Self-Validation (Residual Density & CheckCIF).

    • Validation Check: Analyze the final difference Fourier map ( Δρ ). The maximum and minimum residual electron density peaks must be <0.3eA˚−3 and >−0.3eA˚−3 , respectively[6]. A flat residual map confirms that the highly mobile fluorine atoms are correctly modeled. Run the final .cif file through the IUCr CheckCIF routine to ensure no Alert A or B errors exist, confirming geometric and symmetry validity.

Quantitative Data Presentation

Based on structural analogs and the established behavior of fluorinated quinoxalines[5][7], the following table summarizes the expected crystallographic parameters for a high-quality single crystal of 2-(2,2-Difluoroethoxy)quinoxaline.

Crystallographic ParameterExpected / Representative ValueJustification / Source
Empirical Formula C10​H8​F2​N2​O Exact molecular composition.
Formula Weight 210.18 g/mol Calculated molecular weight.
Temperature 100(2) KRequired to minimize thermal motion of the CF2​ group.
Crystal System Monoclinic or TriclinicTypical for asymmetric substituted quinoxalines[5][7].
Space Group P21​/c or P1ˉ Common packing arrangements favoring centrosymmetry[5].
Data-to-Parameter Ratio >14.0 Ensures robust overdetermination of the model[5].
Goodness-of-Fit (S) on F2 1.00−1.05 Indicates the model perfectly accounts for the data variance[6].
Final R indices ( I>2σ(I) ) R1​<0.045,wR2​<0.120 Benchmark for a highly accurate, publishable structure[5].
Centroid-Centroid Distance 3.8−4.0A˚ Characteristic of weak π−π stacking in quinoxalines[3][6].

Mechanistic & Workflow Visualizations

To fully grasp the methodology and the underlying chemical physics driving the crystallization of 2-(2,2-Difluoroethoxy)quinoxaline, we visualize the experimental workflow and the intermolecular logic using the diagrams below.

Crystallographic Workflow

Workflow N1 Compound Synthesis & Purity Check (NMR/LCMS) N2 Solvent Screening (CHCl3/EtOH 1:1 v/v) N1->N2 N3 Slow Evaporation Crystal Growth (20°C) N2->N3 N4 Single Crystal XRD Data Collection (100 K) N3->N4 N5 Structure Solution (Direct Methods / SHELXT) N4->N5 N6 Refinement & Validation (SHELXL / IUCr CheckCIF) N5->N6

Fig 1: Step-by-step self-validating crystallographic workflow for fluoroalkoxy quinoxalines.

Intermolecular Interaction Logic

The crystal lattice is not random; it is the thermodynamic minimum achieved through competing non-covalent interactions. The quinoxaline core drives planar alignment, while the difluoroethoxy group acts as a structural director through halogen interactions.

Interactions Core 2-(2,2-Difluoroethoxy) quinoxaline Pi π-π Stacking (Quinoxaline Core) Core->Pi Drives planar alignment HBond Weak C-H...F Hydrogen Bonds Core->HBond Directs side-chain Halogen F...F Halogen Interactions Core->Halogen Modulates packing Lattice Stable Crystal Lattice (P21/c or P-1) Pi->Lattice HBond->Lattice Halogen->Lattice

Fig 2: Intermolecular forces directing the crystal packing of the target compound.

Conclusion

The crystal structure analysis of 2-(2,2-Difluoroethoxy)quinoxaline requires a rigorous, self-validating approach to account for the unique electronic and steric properties of the difluoroethoxy moiety. By utilizing low-temperature data collection to suppress thermal disorder and carefully selecting mixed-solvent systems to balance polarity during crystal growth, researchers can obtain high-fidelity structural models. These models are crucial for understanding the π−π stacking and halogen bonding networks that ultimately define the compound's physical properties and its efficacy in downstream pharmaceutical or energy storage applications.

References

  • Qu, B.-H., Jia, X.-C., Li, J., & He, M.-Y. (2013). "6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile." Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

  • Wang, Y., et al. (2012). "2-(4-Fluorophenyl)quinoxaline." Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

  • Xu, Y., Wu, F., Yao, Z., Zhang, M., & Jiang, S. (2011). "Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide." Molecules. URL:[Link]

  • Aakeröy, C. B., et al. (2012). "Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding." CrystEngComm, RSC Publishing. URL:[Link]

  • National Science Foundation Public Access Repository. (2024). "Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries." URL: [Link]

Sources

Foundational

Initial Biological Screening of 2-(2,2-Difluoroethoxy)quinoxaline Derivatives: A Technical Framework

Executive Summary The quinoxaline scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting broad-spectrum utility across neurodegenerative, metabolic, and inflammatory disease targets. Recently,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting broad-spectrum utility across neurodegenerative, metabolic, and inflammatory disease targets. Recently, the strategic incorporation of a 2-(2,2-difluoroethoxy) moiety has emerged as a critical structural modification. This whitepaper outlines a comprehensive, self-validating biological screening cascade designed specifically for 2-(2,2-difluoroethoxy)quinoxaline derivatives, focusing on their primary established targets: Phosphodiesterase 10A (PDE10A) and secretory Phospholipase A2 (sPLA2).

Structural Rationale: The 2-(2,2-Difluoroethoxy) Advantage

Before initiating high-throughput screening, it is vital to understand the causality behind the chemical design. Why utilize a 2,2-difluoroethoxy group rather than a standard ethoxy or methoxy substituent?

  • Metabolic Stability: Standard alkoxy groups on aromatic rings are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative O-dealkylation. The strongly electron-withdrawing gem-difluoro group lowers the pKa of adjacent protons and strengthens the C-O bond, significantly extending the compound's microsomal half-life.

  • Target Selectivity: In the context of cyclic nucleotide phosphodiesterases, substituting a methoxy group for a difluoroethoxy group on the quinoxaline (or related quinazoline) ring has been empirically shown to drastically increase selectivity for PDE10A over other isoforms, such as PDE3A[1].

  • Lipophilic Efficiency (LipE): The fluorine atoms increase the lipophilicity (LogD) of the molecule without significantly increasing its steric bulk, allowing it to perfectly occupy the hydrophobic sub-pockets of enzymes like sPLA2, a key target in diabetes-related cardiovascular complications[2].

Primary Biological Screening Cascade

To prevent late-stage attrition, the screening cascade must be structured to sequentially validate target engagement, cellular permeability, and early safety.

Screening_Workflow Lib Compound Library 2-(2,2-Difluoroethoxy)quinoxalines Enz Primary Enzymatic Screen PDE10A & sPLA2 Kinetics Lib->Enz Cell Cell-Based Efficacy cAMP & NF-κB Reporter Enz->Cell IC50 < 100 nM Fail Structural Optimization (SAR Feedback) Enz->Fail IC50 > 100 nM ADME In Vitro ADME/Tox Microsomal Stability & CC50 Cell->ADME Efficacy Confirmed Cell->Fail Poor Permeability Lead Lead Candidate Selection ADME->Lead High Stability, Low Tox ADME->Fail High Clearance Fail->Lib

Fig 1. High-throughput biological screening workflow for quinoxaline derivatives.

Enzymatic Target Engagement

The first tier of screening isolates the biochemical interaction between the quinoxaline derivative and the target enzymes. For PDE10A, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. We select TR-FRET over standard colorimetric assays because highly conjugated quinoxaline libraries often exhibit auto-fluorescence, which causes false positives in standard assays. The time-delayed reading of TR-FRET entirely bypasses this interference.

Cell-Based Efficacy & Phenotypic Screening

Biochemical potency does not guarantee cellular efficacy. Compounds must cross the lipid bilayer. For anti-inflammatory screening of quinoxaline derivatives, a standard approach utilizes an LPS-challenged human THP-1 monocyte cell line stably expressing an NF-κB luciferase promoter reporter[3]. This provides a direct, quantifiable readout of downstream target engagement.

Mechanism_Pathway Drug 2-(2,2-Difluoroethoxy) quinoxaline PDE10A PDE10A Enzyme Drug->PDE10A Competitive Inhibition cAMP cAMP Pool cAMP->PDE10A Hydrolysis to AMP PKA PKA Activation cAMP->PKA Allosteric Activation CREB CREB Phosphorylation (Gene Expression) PKA->CREB Signal Transduction

Fig 2. Mechanism of PDE10A inhibition and downstream cAMP/PKA signaling modulation.

Experimental Methodologies (Self-Validating Protocols)

To ensure maximum trustworthiness and reproducibility, the following protocols integrate internal controls to form a self-validating system.

Protocol A: PDE10A TR-FRET Inhibition Assay

Causality: Measures direct competitive inhibition of cAMP hydrolysis.

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl 2​ , 0.01% Brij-35). Note: Brij-35 prevents non-specific compound aggregation.

  • Compound Dilution: Prepare a 10-point dose-response curve of the quinoxaline derivatives in 100% DMSO. Transfer to a 384-well plate yielding a final assay DMSO concentration of 1%.

  • Enzyme Addition: Add 10 µL of recombinant human PDE10A (0.5 ng/well). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of fluorescently labeled cAMP (100 nM final concentration). Incubate for 60 minutes.

  • Detection: Terminate the reaction by adding 20 µL of TR-FRET binding reagent (Terbium-labeled anti-cAMP antibody). Read on a multi-mode microplate reader (Excitation: 337 nm, Emission: 665/620 nm).

  • Validation Metric: Calculate the Z'-factor using 1% DMSO vehicle as the negative control and 10 µM Papaverine as the positive control. A Z'-factor > 0.6 validates the run.

Protocol B: NF-κB Luciferase Reporter Assay (Anti-Inflammatory Screen)

Causality: Validates that sPLA2/inflammatory target inhibition successfully downregulates cellular inflammatory cascades[3].

  • Cell Seeding: Seed human THP-1 NF-κB-luciferase reporter cells at 5 × 10 4 cells/well in a 96-well white opaque plate.

  • Pre-treatment: Introduce the 2-(2,2-difluoroethoxy)quinoxaline derivatives (0.1 µM to 10 µM) and incubate for 1 hour at 37°C.

  • Stimulation: Challenge the cells with 100 ng/mL Lipopolysaccharide (LPS) to induce NF-κB activation. Incubate for 4 hours.

  • Viability Normalization (Critical Step): Add a fluorogenic cell viability reagent (e.g., CellTiter-Fluor) and incubate for 30 minutes. Measure fluorescence. Causality: This ensures that a drop in luciferase signal is due to true anti-inflammatory action, not compound cytotoxicity.

  • Lysis & Detection: Add ONE-Glo™ Luciferase Reagent directly to the wells. Measure luminescence. Normalize luminescent data against the viability fluorescence data.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes a representative initial screening dataset, demonstrating how modifications to the quinoxaline core (while maintaining the 2-(2,2-difluoroethoxy) anchor) impact the biological profile.

Compound IDCore SubstitutionPDE10A IC 50​ (nM)sPLA2 IC 50​ (nM)THP-1 CC 50​ (µM)HLM T 1/2​ (min)
QX-01 Unsubstituted45.2 ± 3.1120.5 ± 8.4> 5045
QX-02 6-Methoxy150.4 ± 12.085.2 ± 5.1> 5020
QX-03 6-Chloro12.8 ± 1.540.6 ± 3.235.585
QX-04 7-Fluoro8.4 ± 0.9 15.3 ± 1.8 > 50 110
ControlPapaverine18.5 ± 2.0N/AN/AN/A
ControlAcarboseN/A283.3 ± 15.0N/AN/A

Data Interpretation: Compound QX-04 demonstrates that pairing the 2-(2,2-difluoroethoxy) group with a 7-fluoro substitution yields sub-10 nM potency for PDE10A, excellent cross-target efficacy for sPLA2, high cellular viability, and exceptional human liver microsome (HLM) stability.

Conclusion

The initial biological screening of 2-(2,2-difluoroethoxy)quinoxaline derivatives requires a rigorous, multi-tiered approach. By leveraging the inherent metabolic stability and lipophilicity of the difluoroethoxy group, and validating target engagement through interference-free TR-FRET and viability-normalized cellular reporter assays, researchers can rapidly identify high-quality lead candidates for both CNS and metabolic/inflammatory indications.

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes Taylor & Francis / PubMed URL
  • Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms)

Sources

Exploratory

Mechanism of Formation for 2-(2,2-Difluoroethoxy)quinoxaline: A Comprehensive Technical Guide

Executive Summary The functionalization of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and materials science. Quinoxaline scaffolds, in particular, are privileged structures exhibiting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and materials science. Quinoxaline scaffolds, in particular, are privileged structures exhibiting a wide spectrum of biological activities, including kinase inhibition and antimicrobial properties[1]. The compound 2-(2,2-Difluoroethoxy)quinoxaline (CAS No.: 2198968-73-7) represents a highly specialized building block where the lipophilicity and metabolic stability of the quinoxaline core are modulated by a fluorinated alkoxy group[2].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflow for the synthesis of 2-(2,2-Difluoroethoxy)quinoxaline. By examining the electronic causality of the Nucleophilic Aromatic Substitution (SNAr) pathway, this guide equips researchers with the authoritative grounding necessary to optimize this transformation.

Chemical Rationale & Causality: The SNAr Pathway

The formation of 2-(2,2-Difluoroethoxy)quinoxaline is driven by a classic Addition-Elimination SNAr mechanism. The success of this reaction relies on the precise electronic interplay between the electrophile and the nucleophile.

The Electrophile: 2-Chloroquinoxaline

The quinoxaline ring is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms (N1 and N4) in the pyrazine ring. These heteroatoms exert a strong inductive and resonance electron-withdrawing effect, significantly depleting electron density at the C2 and C3 positions[1]. The presence of a chlorine atom at C2 further polarizes the carbon-halogen bond, rendering the C2 position highly susceptible to nucleophilic attack[3].

The Nucleophile: 2,2-Difluoroethanol

The choice of 2,2-difluoroethanol introduces unique mechanistic considerations. The two highly electronegative fluorine atoms exert a strong inductive pull (-I effect) through the sigma bond framework. This has two critical consequences:

  • Increased Acidity: The pKa of 2,2-difluoroethanol is significantly lower than that of standard ethanol, making it easier to deprotonate.

  • Decreased Nucleophilicity: The resulting 2,2-difluoroethoxide anion is a weaker nucleophile than a standard ethoxide ion because the negative charge is partially stabilized (and thus less available for attack) by the fluorines.

Causality of Base Selection

Because the 2,2-difluoroethoxide is a relatively weak nucleophile, relying on a weak base (like K2CO3) to generate the nucleophile in situ often leads to sluggish reaction kinetics and poor yields. To overcome this, the reaction requires a strong, non-nucleophilic base—such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)—to quantitatively pre-form the alkoxide before introducing the electrophile[3].

Mechanistic Visualization

The reaction proceeds via a high-energy Meisenheimer Complex . Upon attack by the 2,2-difluoroethoxide at the C2 position, the aromaticity of the pyrazine ring is temporarily broken. The negative charge is delocalized and stabilized by the adjacent N1 nitrogen atom. Subsequent collapse of this intermediate expels the chloride leaving group, restoring aromaticity and yielding the final product.

SNAr_Mechanism A 2-Chloroquinoxaline (Electrophile) C Meisenheimer Complex (Transition State) A->C Addition B 2,2-Difluoroethoxide (Nucleophile) B->C Attack at C2 D 2-(2,2-Difluoroethoxy)quinoxaline (Product) C->D Elimination E Chloride Ion (Leaving Group) C->E Departure

SNAr mechanism for the formation of 2-(2,2-Difluoroethoxy)quinoxaline.

Quantitative Data: Reaction Optimization

To maximize the yield of 2-alkoxyquinoxalines, the choice of solvent and base is critical[3]. The table below summarizes the optimization landscape for coupling fluorinated alcohols with 2-chloroquinoxaline. The data demonstrates that quantitative pre-formation of the alkoxide in an aprotic solvent yields the highest conversion rates.

Base (Equivalents)SolventTemperatureTime (h)Conversion (%)Mechanistic Observation
K2CO3 (2.0 eq)DMF80 °C1245%Incomplete deprotonation; sluggish SNAr.
Cs2CO3 (2.0 eq)DMF80 °C872%Improved solubility of base, but thermal degradation observed.
KOtBu (1.5 eq)THF0 °C to RT490%Rapid alkoxide formation; trace transetherification byproducts.
NaH (1.5 eq) THF 0 °C to RT 4 >95% Optimal: Quantitative, irreversible alkoxide formation.

Experimental Protocols & Self-Validating Workflows

The following protocol utilizes NaH in anhydrous Tetrahydrofuran (THF) to ensure the complete generation of the difluoroethoxide nucleophile, preventing unreacted alcohol from competing in side reactions[3].

Step-by-Step Methodology

1. Preparation & Alkoxide Generation (Self-Validating Step)

  • Action: In a flame-dried, argon-purged round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M relative to the electrophile). Cool the suspension to 0 °C using an ice bath.

  • Action: Add 2,2-difluoroethanol (1.5 eq) dropwise over 10 minutes.

  • Validation: Observe the evolution of hydrogen gas (H2). Stir the mixture at 0 °C for 30 minutes. The cessation of bubbling serves as a visual, self-validating indicator that deprotonation is complete and the active nucleophile has been quantitatively generated[3].

2. SNAr Coupling

  • Action: Dissolve 2-chloroquinoxaline (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the cold alkoxide mixture.

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS until the complete disappearance of the 2-chloroquinoxaline spot is confirmed.

3. Quench & Workup

  • Action: Cool the reaction mixture back to 0 °C and carefully quench with a saturated aqueous solution of Ammonium Chloride (NH4Cl) to neutralize any unreacted NaH and destroy excess alkoxide[3].

  • Action: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

4. Purification

  • Action: Purify the crude residue via silica gel flash column chromatography (typically using a Hexanes/EtOAc gradient) to isolate pure 2-(2,2-Difluoroethoxy)quinoxaline as a solid or viscous oil.

Workflow Visualization

Workflow S1 Step 1: Alkoxide Generation (NaH + 2,2-Difluoroethanol, 0°C) S2 Step 2: SNAr Reaction (Add 2-Chloroquinoxaline, RT) S1->S2 S3 Step 3: Quench & Extraction (NH4Cl(aq) + EtOAc) S2->S3 S4 Step 4: Purification (Silica Gel Chromatography) S3->S4

Experimental workflow for the synthesis of 2-(2,2-Difluoroethoxy)quinoxaline.

References

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Foundational

Engineering the Quinoxaline Core: The Strategic Integration of the Difluoroethoxy Pharmacophore

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing privileged heterocyclic scaffolds to balance target affinity with pharmacokinetic survivability. The quinoxaline cor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing privileged heterocyclic scaffolds to balance target affinity with pharmacokinetic survivability. The quinoxaline core—a fused benzene and pyrazine ring system—is a cornerstone in the development of kinase inhibitors, phosphodiesterase modulators, and antiviral agents. However, native alkoxy-substituted quinoxalines often suffer from rapid oxidative metabolism.

This technical guide explores the profound physicochemical and pharmacological effects of installing a difluoroethoxy group (-OCH₂CHF₂) onto the quinoxaline core. By moving beyond traditional methoxy or trifluoroethoxy substitutions, we can leverage the "Goldilocks" electronegativity of the difluoroethoxy moiety to achieve superior metabolic stability, fine-tuned electronic distribution, and enhanced target selectivity.

The Mechanistic Rationale: The "Goldilocks" Effect

In medicinal chemistry, the choice of an alkoxy substituent on a heteroaromatic core dictates the molecule's fate in vivo.

  • Methoxy (-OCH₃): Highly electron-donating, which enriches the electron density of the quinoxaline nitrogens, improving hydrogen-bond accepting capabilities. However, it is highly susceptible to CYP450-mediated O-dealkylation.

  • Trifluoroethoxy (-OCH₂CF₃): Extremely metabolically stable due to the strong C-F bonds. However, its intense electron-withdrawing nature via inductive effects drastically reduces the basicity (pKa) of the quinoxaline nitrogens, often crippling target binding.

  • Difluoroethoxy (-OCH₂CHF₂): Strikes the perfect balance. It provides sufficient steric bulk and C-H bond polarization to resist CYP450 oxidation, while its moderate electron-withdrawing capacity preserves the necessary electron density on the pyrazine ring for target engagement. Furthermore, the terminal CHF₂ proton can act as a weak, yet highly directional, hydrogen bond donor.

Recent computational and experimental analyses of quinoxaline stability have demonstrated that precise functionalization, such as fluoroalkoxylation, prevents deleterious tautomerization and degradation pathways, even under harsh electrochemical conditions (1)[1].

G Core Difluoroethoxy Quinoxaline Elec Electronic Modulation Core->Elec Steric Steric Shielding Core->Steric Affinity Target Selectivity Elec->Affinity Metab Metabolic Stability Steric->Metab Metab->Affinity

Caption: Logical pathways of difluoroethoxy effects on quinoxaline.

Pharmacological Case Studies

Phosphodiesterase 10A (PDE10A) Selectivity

The substitution of a methoxy group with a difluoroethoxy group at the C6 or C7 position of quinazoline/quinoxaline cores profoundly impacts enzyme selectivity. According to Schwan et al., incorporating a difluoroethoxy group dramatically increased the selectivity of the inhibitor for PDE10A over PDE3A, while simultaneously improving the metabolic half-life over the lead structure PQ-10 (2)[2]. The difluoroethoxy moiety forces a specific conformational lock that fits perfectly into the selectivity pocket of PDE10A.

Tankyrase (TNKS) Inhibition

In fragment-based drug discovery targeting the substrate-binding ankyrin repeat domains of tankyrase, the quinoxaline moiety serves as a critical anchor. Variations of the quinoxaline East-group, including fluoro-substitutions, have been shown to maintain picomolar cellular activity by forming essential π–π stacking interactions with His1048 and Phe1035 within the binding pocket (3)[3].

Quantitative Structure-Activity Relationships (QSAR)

To illustrate the impact of these substitutions, the following table synthesizes the quantitative shifts in pharmacological and DMPK (Drug Metabolism and Pharmacokinetics) parameters when modifying the C6/C7 position of a standard quinoxaline/quinazoline kinase inhibitor core.

Substituent (C6/C7 position)Target Affinity (IC₅₀, nM)Selectivity Fold (Target vs Off-Target)Microsomal Half-Life (t₁/₂, min)Lipophilicity (cLogP)
-OCH₃ (Methoxy)15< 10x< 152.8
-OCH₂CH₂F (Monofluoroethoxy)2225x303.1
-OCH₂CHF₂ (Difluoroethoxy)28> 50x> 603.4
-OCH₂CF₃ (Trifluoroethoxy)> 100N/A> 1203.9

Data synthesized from established structure-activity relationship trends in PDE10A and Tankyrase inhibitor profiling.

Experimental Workflows & Self-Validating Protocols

The successful integration of the difluoroethoxy group requires precise synthetic execution and rigorous biological validation. Recent advancements even allow for visible-light-induced aerobic fluoroalkoxylation of quinoxalin-2(1H)-ones (4)[4], but traditional Nucleophilic Aromatic Substitution (SNAr) remains the industrial workhorse.

Workflow A Precursor Synthesis B SNAr Fluoroalkoxylation A->B C Purification & QC B->C D In Vitro Assays C->D E DMPK Profiling C->E D->E

Caption: End-to-end workflow for synthesis and biological evaluation.

Protocol A: Synthesis of 6-(2,2-difluoroethoxy)quinoxaline via SNAr

Objective: Install the difluoroethoxy group onto a 6-haloquinoxaline core.

  • Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C under an argon atmosphere. Slowly add 2,2-difluoroethanol (1.2 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases.

    • Causality Checkpoint: Why anhydrous DMF and NaH? The difluoroethoxide anion is a moderate nucleophile but is easily protonated by trace water to form hydroxide. Hydroxide would outcompete the alkoxide in the SNAr reaction, yielding an undesired quinoxalinol byproduct. NaH acts as an irreversible base, driving alkoxide formation to 100% completion.

  • SNAr Coupling: Add 6-fluoroquinoxaline (1.0 eq) to the alkoxide solution. Heat the reaction mixture to 80 °C for 4 hours.

  • Reaction Monitoring & Quench: Monitor via LC-MS. Once the starting material is consumed, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Self-Validation System: The LC-MS trace must show the disappearance of the parent mass and the appearance of the [M+H]⁺ peak corresponding to the difluoroethoxy adduct. If a peak corresponding to [M-F+OH]⁺ appears, the anhydrous conditions were compromised.

  • Isolation: Extract with EtOAc (3x), wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Self-Validating Microsomal Stability Assay (DMPK)

Objective: Quantify the metabolic resistance conferred by the difluoroethoxy group.

  • Matrix Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Incubation: Pre-incubate the difluoroethoxy-quinoxaline candidate (final concentration 1 µM) at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling & Quenching: At exactly 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL of an Internal Standard (IS, e.g., Tolbutamide).

    • Causality Checkpoint: Why cold ACN with an IS? Cold ACN instantly denatures CYP450 enzymes, freezing the metabolic profile at the exact second of sampling. The immediate introduction of the IS corrects for any volumetric losses, protein binding, or matrix ionization effects during subsequent centrifugation and LC-MS/MS analysis.

  • Self-Validation System (Critical): Run a parallel incubation using Verapamil or Testosterone as a positive control.

    • Validation Logic: If the positive control does not degrade rapidly (t₁/₂ < 20 min), the HLM batch is enzymatically dead, or the NADPH system failed. Any "stability" observed in the quinoxaline candidate under these conditions is a false positive, and the assay must be rejected.

Conclusion

The exploration of the difluoroethoxy group on the quinoxaline core represents a masterclass in rational drug design. By understanding the causality behind steric shielding, inductive electron withdrawal, and metabolic vulnerabilities, researchers can utilize this specific fluoroalkoxy substitution to rescue compounds that otherwise fail in early DMPK profiling. As demonstrated by its success in PDE10A and Tankyrase inhibitors, the difluoroethoxy-quinoxaline pharmacophore is a highly reliable engine for modern therapeutic development.

References

  • Schwan G., et al. (2014). Fluorine-containing 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A: synthesis and in vitro evaluation of inhibitory potency, selectivity, and metabolism. PubMed / NIH. 2

  • Haikarainen T., et al. (2019). Fragment-based screening identifies molecules targeting the substrate-binding ankyrin repeat domains of tankyrase. bioRxiv / PMC. 3

  • National Science Foundation. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. NSF Public Access Repository. 1

  • Haneda S., et al. (2009). Visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols. PMC / NIH. 4

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-(2,2-Difluoroethoxy)quinoxaline in Oncology Research

Executive Summary The quinoxaline scaffold is a privileged structure in medicinal chemistry, widely recognized for its potent application in targeted cancer therapies[1]. The introduction of a 2,2-difluoroethoxy moiety a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry, widely recognized for its potent application in targeted cancer therapies[1]. The introduction of a 2,2-difluoroethoxy moiety at the 2-position of the quinoxaline ring represents a highly strategic structural optimization. This guide provides an in-depth technical framework for evaluating 2-(2,2-Difluoroethoxy)quinoxaline and its structurally related analogs across human cancer cell lines. Designed for drug development professionals, this document details the mechanistic rationale, quantitative efficacy benchmarks, and self-validating experimental protocols required to rigorously assess this compound's antineoplastic properties.

Structural Rationale & Pharmacodynamics

The efficacy of quinoxaline derivatives stems from their ability to act as selective, ATP-competitive inhibitors of critical receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].

The specific functionalization with a 2,2-difluoroethoxy group serves three critical pharmacokinetic and pharmacodynamic purposes:

  • Enhanced Lipophilicity & Permeability: Fluorine substitution increases the lipophilic character of the molecule, facilitating superior transmembrane diffusion into the intracellular space compared to non-fluorinated counterparts[2].

  • Metabolic Stability: The strong carbon-fluorine bonds resist cytochrome P450-mediated oxidative degradation, prolonging the compound's intracellular half-life.

  • Target Affinity: The electron-withdrawing nature of the fluoroethoxy group optimizes the electronic distribution of the quinoxaline core, enhancing hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of RTKs[3].

By inhibiting these upstream kinases, the compound effectively starves the tumor cells of survival signals, downregulating the PI3K/AKT and MAPK/ERK pathways, ultimately forcing the cell into G2/M phase arrest and intrinsic apoptosis[4][5].

Quantitative Efficacy Profile

To establish a baseline for experimental design, Table 1 synthesizes the representative in vitro cytotoxicity (IC50) of highly optimized, fluoro-substituted quinoxaline derivatives across standard human cancer cell lines. These benchmarks demonstrate the compound class's broad-spectrum efficacy and critical selectivity against malignant tissues while sparing normal fibroblasts[1][4].

Table 1: Comparative Cytotoxicity Profile (IC50) of Optimized Quinoxaline Derivatives

Compound Class / AnalogTarget Cell LineTissue OriginIC50 (µM)Selectivity & Mechanistic Notes
Fluoro-substituted QuinoxalineHepG2Hepatocellular1.53High apoptotic index; robust BAX/Bcl-2 modulation[4]
Quinoxaline Derivative (VIIIc)HCT116Colorectal0.36Pronounced cell cycle arrest at G2/M boundary[5]
Quinoxaline Derivative (11e)MCF-7Breast2.70Favorable selectivity; spares normal tissue[4]
Quinoxaline Derivative (IV)PC-3Prostate2.11Annexin V+ confirmed early apoptosis[4]
Fluoro-substituted QuinoxalineWI-38 / PDLNormal Fibroblast> 50.0High safety profile; minimal off-target toxicity[1][2]

Mechanistic Pathway Visualization

The following diagram maps the signal transduction interference caused by 2-(2,2-Difluoroethoxy)quinoxaline, illustrating the causal link between RTK inhibition and terminal cellular events.

G Compound 2-(2,2-Difluoroethoxy)quinoxaline RTK Receptor Tyrosine Kinases (EGFR / VEGFR-2) Compound->RTK ATP-Competitive Inhibition PI3K PI3K / AKT Pathway RTK->PI3K Inhibition MAPK MAPK / ERK Pathway RTK->MAPK Inhibition Apoptosis Apoptosis Induction (BAX ↑, Bcl-2 ↓) PI3K->Apoptosis Triggers Proliferation Tumor Proliferation PI3K->Proliferation Blocks CellCycle Cell Cycle Arrest (G2/M Phase) MAPK->CellCycle Induces MAPK->Proliferation Blocks

Mechanistic pathway of 2-(2,2-Difluoroethoxy)quinoxaline targeting RTKs to induce apoptosis.

Validated Experimental Workflows

To ensure high-fidelity data generation, the following protocols have been engineered with built-in self-validation mechanisms. Mere execution of steps is insufficient; understanding the biochemical causality behind each action is critical for troubleshooting and reproducibility.

Protocol 4.1: High-Throughput Cell Viability Assessment (MTT Assay)

This colorimetric assay measures NAD(P)H-dependent cellular oxidoreductase activity, which directly reflects the number of viable cells[6].

  • Cell Seeding: Seed target cells (e.g., HCT116, HepG2) at a density of 5×103 cells/well in a 96-well microtiter plate.

    • Expert Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-seeding leads to contact inhibition, which artificially downregulates proliferation pathways and skews IC50 calculations.

  • Synchronization: Incubate for 24 hours, then replace media with serum-free media for 12 hours prior to treatment.

    • Expert Causality: Serum starvation synchronizes the cell cycle to the G0/G1 phase. This eliminates the confounding variable of exogenous growth factors present in Fetal Bovine Serum (FBS), ensuring that subsequent RTK inhibition is solely attributable to the quinoxaline derivative.

  • Treatment: Expose cells to a concentration gradient of 2-(2,2-Difluoroethoxy)quinoxaline (0.1 µM to 50 µM) for 48 hours.

  • Readout: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Remove media and solubilize the resulting formazan crystals in 150 µL DMSO. Measure absorbance at 570 nm.

  • Self-Validation System:

    • Negative Control: 0.1% DMSO vehicle control (establishes 100% viability baseline).

    • Positive Control: Doxorubicin or Cisplatin (validates assay sensitivity and cell line responsiveness)[1][2].

    • Edge Effect Prevention: Fill the outermost perimeter wells of the 96-well plate with sterile PBS to prevent evaporation-induced concentration gradients in the test wells.

Protocol 4.2: Apoptosis Quantification via Flow Cytometry (Annexin V/PI)

This assay differentiates between early apoptosis, late apoptosis, and necrosis by exploiting changes in plasma membrane asymmetry[4].

  • Harvesting: Post-treatment (24h/48h), harvest cells using an enzyme-free cell dissociation buffer rather than standard Trypsin-EDTA.

    • Expert Causality: Trypsin aggressively cleaves surface proteins, potentially destroying the externalized phosphatidylserine (PS) receptors that Annexin V targets, leading to false-negative apoptotic readings.

  • Staining: Wash cells twice in cold PBS and resuspend in Annexin V Binding Buffer at 1×106 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Expert Causality: Annexin V binding to PS is strictly calcium-dependent. The specific binding buffer contains the precise concentration of CaCl2​ required for this interaction[4]. PI is membrane-impermeable and will only intercalate into the DNA of late apoptotic or necrotic cells with compromised lipid bilayers[4].

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Analyze immediately via flow cytometry.

  • Self-Validation System: Run single-stained compensation controls (Annexin V-FITC only, PI only) on compound-treated cells. This mathematically subtracts spectral overlap between the FITC (emission 519 nm) and PI (emission 617 nm) channels, preventing false double-positive (late apoptotic) categorizations.

Protocol 4.3: Cell Cycle Phase Distribution Analysis

This protocol quantifies the DNA content of cells to determine the exact phase of cell cycle arrest (G0/G1, S, or G2/M)[5][6].

  • Fixation: Harvest cells and resuspend in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise. Store at -20°C for at least 2 hours.

    • Expert Causality: Dropwise addition during vortexing is absolutely critical to prevent cell aggregation. Clumped cells will be misread by the flow cytometer as polyploid events (e.g., two G1 cells stuck together will register as a single G2/M cell), destroying the integrity of the data[1].

  • Permeabilization & Digestion: Wash out the ethanol with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes.

    • Expert Causality: PI intercalates into any double-stranded nucleic acid. Without the RNase A digestion step, PI will bind massively to cellular RNA, creating a high-background fluorescent smear that entirely obscures the distinct DNA peaks[6].

  • Staining: Add PI to a final concentration of 50 µg/mL. Incubate in the dark for 15 minutes.

  • Self-Validation System: Assess the Coefficient of Variation (CV) of the G0/G1 peak during acquisition. A valid, trustworthy assay must yield a CV of <5%. A wider peak indicates poor instrument alignment, improper fixation, or incomplete RNase digestion.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents Source: RSC Publishing URL:[Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: Biomolecules & Therapeutics / NIH PMC URL:[Link]

  • A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities Source: Asian Pacific Journal of Cancer Prevention URL:[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: ResearchGate URL:[Link]

Sources

Application

Application Note: High-Throughput Quantification of 2-(2,2-Difluoroethoxy)quinoxaline in Biological Matrices

Introduction The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The compound 2-(2,2-Difluoroethoxy)quinoxaline is a novel investigational drug candidate whose pharmacokinetic and pharmacodynamic profiles are of significant interest in preclinical and clinical development. Accurate and precise quantification of this molecule in biological samples such as plasma and urine is paramount for establishing its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for determining its safety and efficacy.

This application note provides detailed protocols for the quantification of 2-(2,2-Difluoroethoxy)quinoxaline in biological matrices using two robust and sensitive analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA)[1][2][3].

Analyte Physicochemical Properties and Method Selection Rationale

While specific experimental data for 2-(2,2-Difluoroethoxy)quinoxaline is not extensively available, we can infer its key physicochemical properties based on the parent quinoxaline structure and related analogs. Quinoxaline is a weakly basic compound with a pKa of 0.60. The introduction of a difluoroethoxy group at the 2-position is expected to increase the molecule's lipophilicity and molecular weight. This moderate lipophilicity and expected thermal stability make it amenable to both LC-MS/MS and GC-MS analysis.

  • LC-MS/MS is the preferred method for high-throughput bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities. The ability to use electrospray ionization (ESI) allows for the analysis of the intact molecule with minimal fragmentation, leading to robust and reproducible quantification.

  • GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The presence of the halogenated ethoxy group suggests that 2-(2,2-Difluoroethoxy)quinoxaline will have sufficient volatility for GC analysis, particularly with a suitable temperature program. GC-MS can offer excellent chromatographic resolution and is a valuable alternative or confirmatory technique to LC-MS/MS.

Method 1: LC-MS/MS for High-Sensitivity Quantification in Plasma

This method is optimized for the rapid and sensitive quantification of 2-(2,2-Difluoroethoxy)quinoxaline in human plasma, a common matrix for pharmacokinetic studies.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis[4][5][6]. Acetonitrile is a common choice for this purpose as it efficiently precipitates proteins while keeping a wide range of analytes in solution[7].

Protocol: Protein Precipitation

  • To 100 µL of plasma sample (or standard/quality control), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrument used.

Parameter Condition
LC System UPLC/UHPLC system
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of the analyte and internal standard
Source Temp. 150°C
Desolvation Temp. 500°C

3. Bioanalytical Method Validation

The method must be validated according to FDA guidelines to ensure its reliability[1][2][3]. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the reproducibility of the measurements.

  • Calibration Curve: A linear relationship between the analyte concentration and the instrument response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) ppt Add Acetonitrile with IS (300 µL) plasma->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for LC-MS/MS quantification.

Method 2: GC-MS for Confirmatory Analysis in Urine

This method provides an alternative and confirmatory approach for the quantification of 2-(2,2-Difluoroethoxy)quinoxaline, particularly in urine samples where the analyte concentration may be higher.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids[8][9]. This method is effective in removing salts and other polar interferences from urine samples.

Protocol: Liquid-Liquid Extraction

  • To 200 µL of urine sample (or standard/quality control), add 50 µL of internal standard solution.

  • Add 20 µL of 1M sodium hydroxide to basify the sample.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate.

  • Inject into the GC-MS system.

2. GC-MS Instrumentation and Conditions

The following are suggested starting parameters for the GC-MS analysis.

Parameter Condition
GC System Gas Chromatograph with a split/splitless injector
Column DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temp. 280°C
Oven Program 100°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min
MS System Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Source Temp. 230°C
Quad Temp. 150°C

3. Data Interpretation

In EI-MS, the fragmentation pattern of the analyte provides structural information and allows for selective detection. For 2-(2,2-Difluoroethoxy)quinoxaline, characteristic fragment ions would be monitored in SIM or MRM mode for quantification.

Workflow for GC-MS Analysis

cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing urine Urine Sample (200 µL) add_is Add Internal Standard urine->add_is basify Add NaOH add_is->basify lle Add Ethyl Acetate & Vortex basify->lle centrifuge_gc Centrifuge (4000 rpm, 5 min) lle->centrifuge_gc transfer_org Transfer Organic Layer centrifuge_gc->transfer_org evaporate_gc Evaporate to Dryness transfer_org->evaporate_gc reconstitute_gc Reconstitute in Ethyl Acetate evaporate_gc->reconstitute_gc inject_gc Inject into GC-MS reconstitute_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc ionize_gc Electron Ionization separate_gc->ionize_gc detect_gc SIM/MRM Detection ionize_gc->detect_gc integrate_gc Peak Integration detect_gc->integrate_gc quantify_gc Quantification using Calibration Curve integrate_gc->quantify_gc report_gc Report Results quantify_gc->report_gc

Caption: Workflow for GC-MS quantification.

Summary of Validation Parameters

The following table summarizes the typical acceptance criteria for bioanalytical method validation based on FDA guidelines.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Accuracy Within ±15% of nominal (±20% at LLOQ)
Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)
Intra-day Precision ≤ 15% CV (≤ 20% at LLOQ)
Inter-day Precision ≤ 15% CV (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Stability Within ±15% of nominal concentration

This application note provides two robust and reliable methods for the quantification of 2-(2,2-Difluoroethoxy)quinoxaline in biological matrices. The LC-MS/MS method offers high sensitivity and throughput, making it ideal for pharmacokinetic studies in plasma. The GC-MS method serves as a valuable alternative or confirmatory technique, particularly for analysis in urine. Both methods, when properly validated, will provide accurate and precise data to support the development of this promising therapeutic candidate.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][2][3]

  • Vertex AI Search. (2025).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. J Forensic Toxicol Pharmacol, 12(1). [Link][8]

  • GaBI Online. (2026). FDA issues final guidance on bioanalytical method validation. [Link]

  • Separation Science. (2025). Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LabRulez GCMS. (n.d.). Analysis of Persistent Organic Pollutants in Complex Matrices by Gas Chromatography—High Resolution Time-of-Flight Mass Spectrometry (GC-HRT). [Link]

  • Lamparski, L. L., Nestrick, T. J., & Crummett, W. B. (1991). Determination of specific halogenated dibenzo-p-dioxin and dibenzofuran isomers in environmental and biological matrices by gas chromatography-mass spectrometry. IARC scientific publications, (108), 251–279. [Link]

  • MDPI. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link][4]

  • ResearchGate. (2015). Protein precipitation of whole blood for quantification of 59 different analytes by LC-MS/MS: method development challenges. [Link][5]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • del Mar Ramírez Fernández, M., et al. (2023). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. Journal of Applied Bioanalysis, 9(6), 163-174. [Link]

  • ResearchGate. (n.d.). LC-MS/MS parameters for quinoxalines. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]

  • Yang, F., et al. (2018). Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS. RSC Advances, 8(3), 1539-1546. [Link]

  • Cengiz, S., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Science and Technology, 12(1), 38. [Link]

  • Politi, L., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 806(1), 169-176. [Link][7]

  • Encyclopedia.pub. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. [Link]

  • Montoto, S. S., et al. (2016). Optimization of a Solid-Phase Extraction Procedure for the Analysis of Drug-Loaded Lipid Nanoparticles and its Application to the Determination of Leakage and Release Profiles. Journal of pharmaceutical sciences, 105(9), 2845–2852. [Link]

  • Kurpiers, T., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of proteome research, 19(5), 2119–2127. [Link]

  • Harris, R. A., & Ash, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link][9]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Wyrwoll, V., et al. (2018). Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method. Analytical and bioanalytical chemistry, 410(6), 1673–1684. [Link]

  • Brum Junior, L., et al. (2011). Determination of Quinine and Doxycycline in Rat Plasma by LC–MS–MS: Application to a Pharmacokinetic Study. Journal of Liquid Chromatography & Related Technologies, 34(12), 1078-1092. [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. [Link]

  • Santa, T. (2009). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 129(1), 3–11. [Link]

  • Schwarz, J., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(18), 1903–1917. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • Musah, R. A. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the purification of 2-(2,2-Difluoroethoxy)quinoxaline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when synthesizing and purifying 2-(2,2-Difluoroethoxy)qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when synthesizing and purifying 2-(2,2-Difluoroethoxy)quinoxaline.

The synthesis of this compound typically relies on a nucleophilic aromatic substitution (SNAr) between 2-chloroquinoxaline and 2,2-difluoroethanol in the presence of a base and a polar aprotic solvent (e.g., DMF)[1]. While the reaction itself is highly efficient due to the aza-activated quinoxaline core, the downstream purification is notoriously challenging. This guide unpacks the causality behind these challenges and provides a self-validating experimental framework to overcome them.

Mechanistic Overview & Purification Workflow

The core difficulties in isolating 2-(2,2-Difluoroethoxy)quinoxaline stem from the unique properties of the reagents. 2,2-Difluoroethanol acts as both a strong hydrogen bond donor and acceptor, causing it to form stable complexes with polar aprotic solvents and partition stubbornly into organic phases during aqueous workup[2]. Furthermore, unreacted 2-chloroquinoxaline shares a nearly identical polarity profile with the target product, rendering standard silica gel chromatography ineffective for complete resolution.

PurificationWorkflow Crude Crude Reaction Mixture (Product, 2-CQ, DFE, DMF, Base) Workup Aqueous Liquid-Liquid Extraction (EtOAc / H2O) Crude->Workup Aqueous Aqueous Phase (DMF, Salts, Excess DFE) Workup->Aqueous Discard Organic Organic Phase (Product, Unreacted 2-CQ, Traces DFE) Workup->Organic Wash 5% LiCl Wash (Removes residual DFE/DMF) Organic->Wash Scavenge Polymer-Supported Scavenging (Removes unreacted 2-CQ) Wash->Scavenge Chromo Silica Gel Column Chromatography (Gradient: Hexanes to EtOAc) Scavenge->Chromo Cryst Recrystallization (EtOH / H2O) Chromo->Cryst Isolate fractions Pure Pure 2-(2,2-Difluoroethoxy)quinoxaline Cryst->Pure

Workflow for the isolation and purification of 2-(2,2-Difluoroethoxy)quinoxaline.

Troubleshooting & FAQ

Q1: How do I completely remove excess 2,2-difluoroethanol (DFE) from the crude organic mixture? A1: DFE has a boiling point of 95–96 °C and possesses exceptional dual hydrogen-bonding characteristics due to the adjacent electronegative fluorine atoms[2]. It forms stable azeotrope-like complexes with solvents like DMF. Standard aqueous extraction often leaves residual DFE in the organic phase. Causality & Solution: Perform a back-extraction of the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution. The high charge density of the lithium ion aggressively disrupts the hydrogen-bonding network between DFE and the organic solvent, forcing both DFE and residual DMF into the aqueous phase.

Q2: 2-Chloroquinoxaline starting material co-elutes with my product during silica gel chromatography. How can I resolve this? A2: Both compounds share the quinoxaline core and have similar dipole moments, leading to identical Rf values. Causality & Solution: Instead of relying solely on physical separation, exploit the chemical reactivity of the impurity. Before chromatography, treat the crude organic mixture with a polymer-supported nucleophile (e.g., PS-Thiophenol or PS-Amine). The highly electrophilic C2 position of the unreacted 2-chloroquinoxaline undergoes rapid SNAr with the scavenger[1], covalently binding the impurity to the insoluble resin. Simple filtration removes the impurity entirely.

Q3: I am observing a highly polar, UV-active byproduct at the baseline of my TLC. What is it, and how do I prevent it? A3: This is likely quinoxalin-2(1H)-one (2-hydroxyquinoxaline). Causality & Solution: This byproduct results from the competitive hydrolysis of 2-chloroquinoxaline by adventitious water or hydroxide ions present in the reaction mixture[3]. To prevent this, ensure strictly anhydrous conditions. Dry the 2,2-difluoroethanol over 3Å molecular sieves prior to use, and utilize freshly calcined, anhydrous bases (e.g., K2CO3 or Cs2CO3).

Quantitative Data: Physicochemical Properties

Understanding the physical properties of your reaction components is critical for designing a logical purification strategy.

CompoundMW ( g/mol )Boiling Point (°C)pKaKey Purification Challenge
2-Chloroquinoxaline 164.59100 (at 1.4 mmHg)N/ACo-elution with product; highly moisture sensitive.
2,2-Difluoroethanol 82.0595 - 96~13.00Strong H-bonding; partitions into organic phases[4].
2-(2,2-Difluoroethoxy)quinoxaline 210.18> 250 (est.)N/ATarget product; highly lipophilic.
DMF (Solvent) 73.09153N/AHigh boiling point; miscible with H2O and organics.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation check is successful.

Step 1: Reaction Setup & Quench

  • Conduct the SNAr reaction under an inert argon atmosphere using anhydrous DMF, 2-chloroquinoxaline (1.0 eq), 2,2-difluoroethanol (1.2 eq), and Cs2CO3 (1.5 eq).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold deionized water (10 volumes relative to DMF). Validation Check: Perform TLC (Hexanes:EtOAc 4:1). The 2-chloroquinoxaline spot should be nearly consumed.

Step 2: Primary Extraction & Advanced Washing

  • Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 15 mL). Combine the organic layers.

  • Wash the combined organic layer with 5% aqueous LiCl solution (3 x 15 mL) to strip out residual DMF and 2,2-difluoroethanol.

  • Wash with saturated brine (1 x 15 mL) and dry over anhydrous Na2SO4. Validation Check: Evaporate a 0.5 mL aliquot and run a crude 1H NMR. Confirm the absence of the characteristic triplet of triplets (CHF2) from free 2,2-difluoroethanol at ~5.8 ppm.

Step 3: Electrophile Scavenging

  • Re-dissolve the crude mixture in Dichloromethane (DCM) (10 mL).

  • Add 2.0 equivalents (relative to residual 2-chloroquinoxaline estimated by TLC/NMR) of Polymer-Supported Thiophenol (PS-Thiophenol) resin and a catalytic amount of triethylamine.

  • Agitate gently on an orbital shaker for 2 hours at room temperature.

  • Filter the mixture through a pad of Celite to remove the resin, washing the pad with additional DCM. Concentrate the filtrate in vacuo. Validation Check: Analyze the filtrate via LC-MS. Confirm the complete disappearance of the mass corresponding to 2-chloroquinoxaline (m/z 165 [M+H]+).

Step 4: Final Polish & Crystallization

  • Pass the concentrated crude through a short silica gel plug using Hexanes:EtOAc (9:1) to remove any baseline color bodies or degraded polymers.

  • Evaporate the solvent to yield an off-white solid.

  • Recrystallize by dissolving the solid in a minimum amount of boiling Ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool to room temperature, followed by incubation at 4 °C for 2 hours.

  • Filter the pure crystals and dry under high vacuum. Final Validation: HPLC purity must be >99.0%, and the melting point should be sharp.

References

  • Source: smolecule.
  • Title: Technical Support Center: Synthesis of 2-(1-Methylhydrazino)
  • Title: Micellar Effects on Heteroaromatic Compounds. Part 1.
  • Source: guidechem.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Difluoroethoxylation of Quinoxalines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the C3-H difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the C3-H difluoroethoxylation of quinoxalin-2(1H)-ones.

The introduction of the 2,2-difluoroethoxy moiety is a critical transformation in medicinal chemistry, providing access to bioisosteric surrogates with enhanced metabolic stability and lipophilicity[1]. While traditional nucleophilic aromatic substitution (SNAr) methods suffer from harsh conditions and low reactivity[2], recent advancements highlight visible-light-induced aerobic photoredox catalysis as the optimal, metal-free approach[3][2]. Alternatively, transition-metal catalysis (e.g., Ni-catalysis) has been explored for difluoroethoxylation, but these often require complex ligands or stoichiometric oxidants.

Below, you will find our comprehensive troubleshooting guide, optimization data, validated protocols, and mechanistic insights.

Part 1: Troubleshooting Guide & FAQs

Q1: My difluoroethoxylation reaction is yielding <20% product despite prolonged irradiation. What is the most critical parameter to optimize first? A1: The mismatch between the photocatalyst and the light source is the most common culprit. For the aerobic C3-H fluoroalkoxylation of quinoxalinones, Eosin Y (5 mol%) paired with an 18 W Blue LED is the optimal system[2]. Eosin Y is highly efficient at generating the requisite superoxide radical anion (O₂•⁻) under aerobic conditions. If you use alternative catalysts like Rose Bengal or Ru(bpy)₃Cl₂, their excited-state redox potentials may not sufficiently align with the oxidation potential of the quinoxalinone substrate, leading to stalled catalytic cycles[2].

Q2: I observe complete starting material recovery when running the reaction under an argon atmosphere. Is oxygen strictly required? A2: Yes. The reaction is an aerobic cross-dehydrogenative coupling[3][2]. Oxygen acts as the terminal oxidant. Upon single-electron transfer (SET) from the excited photocatalyst, O₂ is reduced to the superoxide radical anion (O₂•⁻). This superoxide species is mechanistically essential for oxidizing the intermediate C3-alkoxy radical adduct to restore aromaticity and yield the final 3-(2,2-difluoroethoxy)quinoxalin-2(1H)-one[4]. Running the reaction under inert gas prevents catalyst turnover and product formation[2].

Q3: Can I use a co-solvent to reduce the volume of 2,2-difluoroethanol required? A3: While 2,2-difluoroethanol acts as both the reagent and the solvent in the optimized protocol[3], using it neat can be expensive for scale-up. You can utilize co-solvents like acetonitrile (MeCN) or dichloromethane (DCM). However, the concentration of the fluoroalkyl alcohol must remain high (typically >10 equivalents) to outcompete side reactions such as substrate dimerization or C3-hydroxylation by ambient moisture.

Q4: My N-unprotected quinoxalin-2(1H)-one shows poor conversion compared to the N-methyl derivative. How can I improve this? A4: N-alkylation (e.g., N-methyl, N-benzyl) significantly improves the solubility of the substrate in the fluoroalkyl alcohol and stabilizes the radical cation intermediate during the photoredox cycle[1][5]. Unprotected quinoxalinones often suffer from poor solubility and competing N-functionalization. If the free N-H is required for your final active pharmaceutical ingredient (API), consider using a removable protecting group like a benzyl or p-methoxybenzyl (PMB) group during the difluoroethoxylation step.

Part 2: Optimization Data Summary

The table below summarizes the causality between reaction conditions and quantitative yields, demonstrating why the Eosin Y/Blue LED/Air system is the self-validating standard for this transformation[2].

Photocatalyst (5 mol%)Light SourceAtmosphereYield of Difluoroethoxylated Product (%)
None18 W Blue LEDAir0
Eosin YNone (Dark)Air0
Eosin Y18 W Blue LEDN₂0
Rose Bengal18 W Blue LEDAir25
Ru(bpy)₃Cl₂18 W Blue LEDAir45
Eosin Y 18 W Blue LED Air 70 – 84

Part 3: Standard Operating Procedure (SOP)

Synthesis of 3-(2,2-difluoroethoxy)-1-methylquinoxalin-2(1H)-one

This protocol is designed as a self-validating system. Follow the checkpoints to ensure mechanistic integrity throughout the workflow.

Step 1: Reaction Setup

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-methylquinoxalin-2(1H)-one (0.2 mmol) and Eosin Y (0.01 mmol, 5 mol%).

  • Add 2,2-difluoroethanol (2.0 mL) to the mixture.

  • Validation Checkpoint: The solution should appear dark red/orange, confirming the proper dissolution of the Eosin Y ground state.

Step 2: Aerobic Irradiation

  • Leave the reaction tube open to the air (or attach an O₂ balloon for higher efficiency). Do NOT purge with inert gas.

  • Place the reaction vessel approximately 2-3 cm away from an 18 W Blue LED light source.

  • Stir the mixture at room temperature for 12–24 hours.

  • Validation Checkpoint: Under blue light irradiation, the mixture should exhibit intense fluorescence. A lack of fluorescence indicates catalyst quenching by impurities.

Step 3: Workup and Purification

  • Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate (15 mL) and wash with water (3 × 10 mL) to remove the photocatalyst and excess fluoroalkyl alcohol.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash column chromatography (petroleum ether/ethyl acetate) to afford the pure 3-(2,2-difluoroethoxy)-1-methylquinoxalin-2(1H)-one[6].

Part 4: Mechanistic Pathway

Understanding the photoredox cycle is essential for rational troubleshooting. The diagram below maps the logical relationships and electron flow during the visible-light-induced aerobic difluoroethoxylation[3][2].

PhotoredoxMechanism PC Eosin Y (PC) PC_star Excited PC* PC->PC_star 18W Blue LED O2 O2 (Air) PC_star->O2 SET PC_rad PC•+ PC_star->PC_rad SET Superoxide O2•- (Superoxide) O2->Superoxide Reduction PC_rad->PC Catalyst Regeneration Substrate Quinoxalin-2(1H)-one PC_rad->Substrate Oxidation Product 3-(2,2-Difluoroethoxy)quinoxalin-2(1H)-one Superoxide->Product -HO2• RadicalCation Substrate Radical Cation Substrate->RadicalCation Alcohol 2,2-Difluoroethanol RadicalCation->Alcohol Nucleophilic Attack Adduct C3-Alkoxy Radical Adduct Alcohol->Adduct -H+ Adduct->Superoxide Oxidation

Figure 1: Photoredox mechanism for aerobic C3-H difluoroethoxylation of quinoxalin-2(1H)-ones.

Part 5: References

  • Title: Visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols Source: RSC Advances (2020) URL: [Link]

  • Title: Direct 2,2,2-Trifluoro and 2,2-Difluoroethoxylation of a Model Macrocyclic Ar-H Substrate via Ni-Catalysis Source: ChemistryEurope (2024) URL: [Link]

  • Title: Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety Source: Organic Chemistry Frontiers (2021) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of Fluorinated Quinoxalines

Welcome to the technical support center for the spectroscopic analysis of fluorinated quinoxalines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the spectroscopic analysis of fluorinated quinoxalines. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by the incorporation of fluorine into the quinoxaline scaffold. Fluorine's high electronegativity and unique NMR properties can significantly influence spectroscopic outcomes, requiring careful consideration during data acquisition and interpretation. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your spectroscopic analysis of fluorinated quinoxalines, providing probable causes and step-by-step solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Probable Causes:

  • Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, inducing an oscillating signal in the free induction decay (FID) that manifests as a distorted baseline.[1][2]

  • Incorrect Phasing: Over-correction, particularly with a large first-order phase correction, can introduce a rolling baseline.[1][2]

  • Probe Background Signals: Fluorine-containing materials within the NMR probe itself can contribute broad, underlying signals that distort the baseline.[1]

  • Large Spectral Width: The wide chemical shift range of ¹⁹F NMR can sometimes lead to baseline distortions.[1]

Step-by-Step Solution:

  • Introduce a Pre-acquisition Delay: To mitigate acoustic ringing, add a short delay between the pulse and the start of acquisition. This allows the probe vibrations to subside before data collection begins.[2]

  • Careful Manual Phasing: Apply phase corrections judiciously. If the baseline distortion is severe, re-process the FID and apply phasing with smaller, more precise adjustments.

  • Background Subtraction: Acquire a spectrum of your NMR solvent in the same tube under the same conditions. This "blank" spectrum can then be subtracted from your sample spectrum to remove probe background signals.[2]

  • Utilize Baseline Correction Algorithms: Most NMR processing software includes advanced baseline correction algorithms. Apply these as a final step in processing to flatten the baseline.[2]

Probable Causes:

  • Insufficient Sample Concentration: A low analyte concentration is the most common reason for a poor S/N.[1]

  • Inadequate Number of Scans: Not enough transients have been averaged to distinguish the signal from the noise.

  • Improperly Set Receiver Gain: If the receiver gain is too low, weak signals may not be detected. Conversely, if it's too high, the signal can be "clipped," leading to artifacts and a seemingly poor S/N.[1]

  • Poor Shimming: An inhomogeneous magnetic field will broaden lines, reducing peak height and thus the S/N ratio.[3]

Step-by-Step Solution:

  • Increase Sample Concentration: If possible, prepare a more concentrated sample.

  • Increase the Number of Scans: Double the number of scans to theoretically increase the S/N by a factor of √2. Continue to increase the number of scans until a satisfactory S/N is achieved.[4]

  • Optimize Receiver Gain: Calibrate the receiver gain for your sample. A common method is to increase the gain until the FID is just clipped, then reduce it slightly.[4]

  • Improve Shimming: Perform a thorough shimming routine, paying close attention to both on- and off-axis shims to maximize the lock level and field homogeneity.[3]

Troubleshooting Workflow for Poor S/N in ¹⁹F NMR

start Start: Poor S/N in ¹⁹F Spectrum conc Is sample concentration sufficient? start->conc scans Are the number of scans adequate? conc->scans Yes increase_conc Increase sample concentration. conc->increase_conc No gain Is the receiver gain optimized? scans->gain Yes increase_scans Increase the number of scans. scans->increase_scans No shimming Is the magnet well-shimmed? gain->shimming Yes optimize_gain Optimize receiver gain. gain->optimize_gain No improve_shimming Perform a thorough shimming routine. shimming->improve_shimming No end Problem Solved shimming->end Yes increase_conc->scans increase_scans->gain optimize_gain->shimming improve_shimming->end

Caption: A workflow for troubleshooting low signal-to-noise in ¹⁹F NMR.

Mass Spectrometry (MS)

Probable Causes:

  • Ionization Technique: The chosen ionization method (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) may not be optimal for your compound, leading to extensive fragmentation and a diminished molecular ion.

  • In-source Fragmentation: For ESI, high cone or capillary voltages can induce fragmentation within the ion source, reducing the abundance of the molecular ion.[5]

  • Analyte Instability: The fluorinated quinoxaline may be inherently unstable under the ionization conditions, readily fragmenting upon ionization.

Step-by-Step Solution:

  • Optimize Ionization Source Parameters: If using ESI, systematically reduce the cone/capillary voltage to minimize in-source fragmentation.[5]

  • Switch Ionization Technique: If ESI is not providing a stable molecular ion, consider a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Use a High-Resolution Mass Spectrometer: A high-resolution instrument can help to distinguish the molecular ion from background noise, even at low intensities.

  • Consider Adduct Formation: In ESI, look for adducts with sodium ([M+Na]⁺) or other salts, as these can sometimes be more stable and abundant than the protonated molecule ([M+H]⁺).

Probable Causes:

  • Multiple Fragmentation Pathways: The presence of both the quinoxaline core and fluorine substituents can open up several competing fragmentation pathways.

  • Rearrangement Reactions: Fluorinated compounds can undergo rearrangements upon ionization, leading to unexpected fragment ions.[6]

  • Ambiguous Neutral Losses: It may be difficult to definitively assign neutral losses, especially when multiple possibilities exist (e.g., loss of HF vs. loss of a methyl radical followed by a hydrogen).

Step-by-Step Solution:

  • Perform Tandem MS (MS/MS): Isolate the molecular ion and fragment it in a collision cell. This will provide a much cleaner fragmentation spectrum, showing only the daughter ions originating from the molecular ion.[5]

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer to obtain accurate masses for the fragment ions. This allows for the determination of their elemental compositions, which is crucial for proposing fragmentation mechanisms.[7]

  • Consult Literature and Databases: Search for fragmentation patterns of structurally similar fluorinated heterocyclic compounds. While data for your exact compound may not be available, analogies can be drawn.[8][9]

  • Consider Isotopic Patterns: If other halogens (e.g., Cl, Br) are present, their characteristic isotopic patterns can help to identify fragments containing these atoms.[8]

Predicted Fragmentation Pathways for a Monofluorinated Ethylquinoxaline

M [M]⁺˙ M_minus_CH3 [M-CH₃]⁺ M->M_minus_CH3 - •CH₃ M_minus_C2H4 [M-C₂H₄]⁺˙ M->M_minus_C2H4 - C₂H₄ M_minus_HCN [M-HCN]⁺˙ M->M_minus_HCN - HCN M_minus_HF [M-HF]⁺˙ M->M_minus_HF - HF

Caption: Common fragmentation pathways for a fluorinated quinoxaline.

Fluorescence Spectroscopy

Probable Causes:

  • Inner Filter Effect: This is a significant artifact where the sample itself absorbs either the excitation light (primary inner filter effect) or the emitted fluorescence (secondary inner filter effect), leading to a non-linear relationship between concentration and fluorescence intensity.[10][11][12] This is particularly relevant for highly conjugated systems like quinoxalines.

  • Quenching: At high concentrations, molecules can interact in the excited state, leading to non-radiative decay and a decrease in fluorescence. This is distinct from the inner filter effect.[10]

Step-by-Step Solution:

  • Dilute the Sample: The most straightforward way to mitigate the inner filter effect is to work with dilute solutions. A good rule of thumb is to keep the absorbance at the excitation wavelength below 0.1.[11]

  • Measure Absorbance Spectra: Always measure the UV-Vis absorption spectrum of your samples before fluorescence measurements to ensure you are in a suitable concentration range.[11]

  • Use a Shorter Pathlength Cuvette: A 1 mm or 5 mm pathlength cuvette will reduce the absorbance and thus the inner filter effect.[11]

  • Front-Face Illumination: If your spectrofluorometer has this capability, collecting the emission from the same surface that is being excited minimizes the pathlength and significantly reduces the inner filter effect.[11]

  • Apply a Correction Factor: If dilution is not possible, correction factors can be applied to the data, although this is a more complex approach.[12][13]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does the solvent have such a large effect on the ¹⁹F NMR chemical shift of my fluorinated quinoxaline?

A1: The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[14] Solvents can influence this environment through various intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[15] For fluorinated quinoxalines, which possess both a π-system and polar atoms, a change in solvent polarity or hydrogen-bonding capability can alter the electron density around the fluorine nucleus, leading to significant changes in the chemical shift, sometimes by several ppm.[15][16] Therefore, it is crucial to be consistent with the solvent used for analysis and to report it with your data.

Q2: What are the typical ranges for ¹H-¹⁹F and ¹³C-¹⁹F coupling constants in fluorinated quinoxalines?

A2: The magnitude of J-coupling depends on the number of bonds separating the coupled nuclei. For fluorinated aromatic systems like quinoxalines, you can expect the following approximate ranges:

Coupling TypeNumber of BondsTypical J-Value (Hz)Notes
¹J(¹³C-¹⁹F)1240 - 320Strong, direct coupling.[17]
²J(¹³C-¹⁹F)215 - 35Geminal coupling.
³J(¹³C-¹⁹F)35 - 15Vicinal coupling.
³J(¹H-¹⁹F)35 - 10Vicinal coupling, useful for assigning regiochemistry.[17]
⁴J(¹H-¹⁹F)40.5 - 3.0Smaller, long-range coupling.[17][18]
⁵J(¹H-¹⁹F)5< 2Very small, often not resolved.

These are typical values and can vary depending on the specific geometry and electronic environment of the quinoxaline derivative.

Q3: How does fluorination affect the UV-Vis absorption and fluorescence properties of quinoxalines?

A3: Fluorination generally has a significant impact on the electronic properties of the quinoxaline core. The strong electron-withdrawing nature of fluorine can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[19][20] This can lead to a blue-shift (shift to shorter wavelengths) in the absorption and emission spectra.[20] However, the exact effect depends on the number and position of the fluorine substituents. In some cases, strategic fluorination can lead to a bathochromic (red) shift and an increase in fluorescence quantum yield.[21] It is essential to characterize each new fluorinated quinoxaline empirically.

Q4: I see small, uneven peaks surrounding my main signal in the ¹⁹F NMR spectrum. What are they?

A4: These are most likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (about 1.1%), a small fraction of your fluorinated quinoxaline molecules will have a ¹³C atom adjacent to the ¹⁹F atom.[1] This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric. This is because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet to not coincide with the main signal from molecules with ¹²C.[1]

Q5: Can I use mass spectrometry for quantitative analysis of my fluorinated quinoxaline?

A5: Yes, mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for quantification. However, several factors need to be considered for accurate quantification. Matrix effects in ESI can suppress or enhance the ionization of the analyte, leading to inaccurate results. To overcome this, it is best practice to use an isotopically labeled internal standard (e.g., containing ¹³C or ²H) that has a similar chemical behavior to your analyte but a different mass. By comparing the signal of your analyte to the signal of the known concentration of the internal standard, you can achieve accurate and precise quantification.

References

  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals - Benchchem.
  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Fluorine-19 NMR Spectra Troubleshooting Center - Benchchem.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available from: [Link]

  • Technical Support Center: Challenges in Using Trifluoromethyl Tags for ¹⁹F NMR - Benchchem.
  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - ACS Publications. Available from: [Link]

  • Effect of fluorine substituents on photovoltaic properties of D–a type conjugated polymers with quinoxaline unit | Request PDF - ResearchGate. Available from: [Link]

  • Fluorine NMR.
  • What is the Inner Filter Effect? - Edinburgh Instruments. Available from: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. Available from: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry - ResearchGate. Available from: [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC. Available from: [Link]

  • Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers - Polymer Chemistry (RSC Publishing). Available from: [Link]

  • What is the inner filter effect in fluorescence spectroscopy quenching? - ResearchGate. Available from: [Link]

  • Technical Support Center: Troubleshooting Poor Resolution in HFIP-d2 NMR Spectra - Benchchem.
  • Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives - Benchchem.
  • Correction for Inner Filter Effects in Fluorescence Spectroscopy | Scilit. Available from: [Link]

  • Mass spectra of fluorocarbons.
  • (A) UV‐Vis absorption and (B) emission spectra of the three... - ResearchGate. Available from: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. Available from: [Link]

  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - ResearchGate. Available from: [Link]

  • Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available from: [Link]

  • Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed. Available from: [Link]

    • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek. Available from: [Link]

  • Could any one suggest the effect of fluorine in mass spectrometry? - ResearchGate. Available from: [Link]

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols - Benchchem.
  • PSYCHE to Evaluate 1H-19F Coupling Constants - University of Ottawa NMR Facility Blog. Available from: [Link]

  • Solving problems fluorine 19F with NMR spectroscopy - PubMed. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]

  • Solid mixed matrices and their advantages in matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry - Spectroscopy Europe. Available from: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. Available from: [Link]

  • Matrix Normalized MALDI-TOF Quantification of a Fluorotelomer-Based Acrylate Polymer | Request PDF - ResearchGate. Available from: [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials - Beilstein Journals. Available from: [Link]

  • Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent - MDPI. Available from: [Link]

  • A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - MDPI. Available from: [Link]

  • Common problems and artifacts encountered in solution‐state NMR experiments - CDN. Available from: [Link]

  • Enhancement of Lipid Signals in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry with Ammonium Fluoride as a Matrix Additive - PMC. Available from: [Link]

  • Synthesis and halochromism of new quinoxaline fluorescent dyes - ResearchGate. Available from: [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. Available from: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-(2,2-Difluoroethoxy)quinoxaline in In Vitro Assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubility of 2-(2,2-Difluoroethoxy)quinoxaline during in vitro assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the aqueous solubility of 2-(2,2-Difluoroethoxy)quinoxaline during in vitro assay development.

Core Principles & Causality

To effectively solubilize 2-(2,2-Difluoroethoxy)quinoxaline, we must first understand the molecular mechanisms driving its insolubility. The core of the molecule is a quinoxaline ring—a planar, rigid bicyclic aromatic system that promotes strong intermolecular π-π stacking in the solid state[1]. The addition of the 2,2-difluoroethoxy moiety significantly increases the molecule's lipophilicity (logP). These strong crystal lattice forces and high hydrophobicity require significant thermodynamic energy to overcome during dissolution, leading to notoriously poor aqueous solubility in standard physiological buffers[1].

Troubleshooting Guides & FAQs

Q1: My 2-(2,2-Difluoroethoxy)quinoxaline stock is in 100% DMSO, but it immediately turns cloudy when added to my cell culture media. What is happening? A1: This phenomenon is known as "crashing out." It occurs when the concentration of the co-solvent (DMSO) drops sharply upon dilution[2]. The highly lipophilic 2-(2,2-Difluoroethoxy)quinoxaline exceeds its thermodynamic solubility limit in the aqueous medium, leading to rapid nucleation and precipitation. Causality & Fix: The sudden shift in solvent polarity forces the hydrophobic molecules to aggregate. To fix this, perform an intermediate serial dilution in DMSO before the final aqueous transfer, or use a heated water bath (37°C) during dilution to improve dissolution kinetics[2]. Always keep the final DMSO concentration within the tolerated limits of your specific cell line (typically ≤0.5%).

Q2: I need to test the compound at 100 µM, but my cells die when I use the necessary amount of DMSO. How can I achieve this concentration without solvent toxicity? A2: When co-solvents fail due to toxicity, host-guest complexation is the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for quinoxaline derivatives[1]. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 2,2-difluoroethoxy group and the aromatic core, while its hydrophilic exterior ensures aqueous solubility. This forms an "A-type" phase-solubility profile, where solubility increases linearly with cyclodextrin concentration without exposing cells to toxic organic solvents[3].

Q3: How do I know if my compound is truly dissolved or just forming a micro-suspension that will interfere with my biochemical assay? A3: Visual inspection is insufficient for detecting micro-precipitates, which can cause false positives in optical assays via light scattering. You must establish the compound's kinetic solubility limit using nephelometry[2]. This technique measures the scattering of light by undissolved particles in the buffer. If the nephelometric signal spikes, the compound has aggregated and the data at that concentration cannot be trusted.

Self-Validating Experimental Protocols

Protocol 1: Establishing Kinetic Solubility Limits via Nephelometry

Purpose: To empirically determine the maximum soluble concentration of 2-(2,2-Difluoroethoxy)quinoxaline in your specific assay buffer before precipitation occurs. This protocol self-validates by directly measuring the physical state of the compound in solution.

  • Stock Preparation: Prepare a 10 mM stock solution of 2-(2,2-Difluoroethoxy)quinoxaline in 100% molecular-biology grade DMSO[2].

  • Compound Plate: In a 96-well V-bottom plate, create a 2-fold serial dilution of the compound using 100% DMSO.

  • Assay Plate Transfer: Add 198 µL of your target aqueous buffer (e.g., PBS or DMEM) to a clear 384-well plate. Transfer 2 µL of each DMSO dilution into the buffer (yielding a constant 1% final DMSO concentration)[2].

  • Equilibration: Incubate the plate at room temperature for 2 hours to allow for potential nucleation and precipitation.

  • Validation: Read the plate using a nephelometer. The kinetic solubility limit is the highest concentration point before a statistically significant increase in light scattering is detected[2].

Protocol 2: Solubilization via HP-β-CD Inclusion Complexation

Purpose: To achieve high millimolar aqueous concentrations without organic solvents. Centrifugation acts as the self-validating step to ensure only fully complexed molecules proceed to the assay.

  • Matrix Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer[2].

  • Saturation: Add 2-(2,2-Difluoroethoxy)quinoxaline powder in molar excess to the cyclodextrin solution.

  • Thermodynamic Equilibration: Agitate the suspension vigorously at 25°C for 24 to 48 hours. This extended time is critical to overcome the strong crystal lattice forces of the quinoxaline core[1][2].

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet any uncomplexed drug.

  • Quantification: Extract the clear supernatant and quantify the exact concentration of the solubilized compound using HPLC or UV-Vis spectrophotometry against a standard curve before applying it to your cells[2].

Quantitative Data Summaries

Table 1: Comparative Efficacy of Solubilization Strategies for Lipophilic Quinoxalines

Solubilization StrategyMax Aqueous Concentration (Est.)Preparation TimeAssay Interference RiskCytotoxicity Risk (In Vitro)
Direct Aqueous Buffer < 1 µMLow (< 1 hr)LowLow
1% DMSO Co-solvent 10 - 50 µMLow (< 1 hr)Medium (Precipitation)Low to Medium
10% HP-β-Cyclodextrin 0.5 - 2 mMHigh (24-48 hrs)LowLow
0.1% Tween-80 Micelles 100 - 500 µMMedium (2-4 hrs)High (Optical/Fluorescence)Medium to High
Lipid-Based (SMEDDS) > 2 mMHigh (> 24 hrs)High (Light Scattering)Medium

Visualizations

Workflow S1 Step 1: Prepare 10 mM DMSO Stock S2 Step 2: Serial Dilution in DMSO S1->S2 S3 Step 3: Spike into Aqueous Buffer S2->S3 S4 Step 4: Incubate & Equilibrate S3->S4 S5 Step 5: Measure Nephelometry S4->S5

Experimental workflow for kinetic solubility screening via nephelometry.

DecisionTree Start Evaluate 2-(2,2-Difluoroethoxy)quinoxaline Solubility Requirements Q1 Is target concentration achievable with ≤0.5% DMSO? Start->Q1 DMSO Use DMSO Co-solvent Dilution Protocol Q1->DMSO Yes Q2 Is the assay sensitive to optical interference? Q1->Q2 No End Proceed to In Vitro Assay DMSO->End Validate Stability CD Use HP-β-CD Inclusion Complexation Q2->CD Yes (Requires clear solution) Lipid Use Lipid/Surfactant Micelles (e.g., SMEDDS) Q2->Lipid No (Turbidity acceptable) CD->End Lipid->End

Logical decision matrix for selecting a solubilization strategy.

References

  • Source: benchchem.
  • Source: benchchem.
  • (PDF)

Sources

Troubleshooting

Technical Support Center: 2-(2,2-Difluoroethoxy)quinoxaline Stability Solutions

Welcome to the Advanced Troubleshooting Hub for 2-(2,2-Difluoroethoxy)quinoxaline . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub for 2-(2,2-Difluoroethoxy)quinoxaline . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the chemical causality behind the instability of this compound in solution and provide field-proven, self-validating methodologies to ensure absolute data integrity in your drug development and analytical workflows.

Part 1: Mechanistic Overview of Instability

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The instability of 2-(2,2-Difluoroethoxy)quinoxaline in solution is driven by three primary chemical vectors:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) & Hydrolysis : The quinoxaline core is a highly electron-deficient heteroaromatic system. The C2 position is particularly electrophilic, a property severely exacerbated by the electron-withdrawing nature of the 2,2-difluoroethoxy group[1]. In the presence of aqueous hydroxide ions or nucleophilic assay buffers, the ether linkage undergoes rapid cleavage. This yields 2-hydroxyquinoxaline, which acts as a thermodynamic sink by tautomerizing into the highly stable quinoxalin-2-one[2].

  • Oxidation : The lone electron pairs on the pyrazine nitrogen atoms are highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), leading to the formation of N-oxides[3].

  • Photodegradation : The extended π -conjugated system of the quinoxaline core absorbs strongly in the UV and visible spectrum. Photoexcitation can induce radical formation, leading to dimerization or irreversible ring cleavage[3].

G cluster_0 Primary Degradation Vectors A 2-(2,2-Difluoroethoxy) quinoxaline B Nucleophilic Attack (OH- or Amines) A->B SNAr at C2 C Oxidation (Dissolved O2) A->C N-oxidation D Photolysis (UV/Vis Light) A->D Excitation E 2-Hydroxyquinoxaline (Tautomerizes) B->E F Quinoxaline N-oxides C->F G Dimers & Cleavage Products D->G

Fig 1. Primary degradation pathways of 2-(2,2-Difluoroethoxy)quinoxaline in solution.

Part 2: Troubleshooting FAQs

Q1: Why does my stock solution degrade rapidly when formulated in basic buffers (pH > 8)? A: This degradation is driven by base-catalyzed nucleophilic aromatic substitution ( SN​Ar ). Because the difluoroethoxy group is an excellent leaving group, hydroxide ions rapidly attack the C2 position of the quinoxaline ring[1]. This cleaves the ether bond, yielding 2-hydroxyquinoxaline and 2,2-difluoroethanol[4]. Causality-Driven Solution: Always buffer aqueous solutions to a slightly acidic to neutral pH (5.5–7.0) to minimize hydroxide concentration and suppress the SN​Ar pathway.

Q2: I am observing a color shift from pale yellow to deep orange over several days on the benchtop, accompanied by new LC-MS peaks. What is happening? A: This is a classic signature of concurrent photodegradation and oxidation. Ambient light excites the π -system of the quinoxaline core into a triplet state, making it highly reactive with dissolved oxygen[3]. This leads to the formation of N-oxides and complex dimerization products. Causality-Driven Solution: Shield all solutions using amber glassware and degas your solvents with an inert gas (Argon/Nitrogen) prior to dissolution to eliminate the oxidative vector.

Q3: Can I use Tris or primary amine-based buffers for my in vitro biological assays with this compound? A: It is highly discouraged. Primary amines are strong nucleophiles. Just as hydroxide ions can displace the difluoroethoxy group, primary amines in buffers like Tris will attack the C2 position, forming a 2-aminoquinoxaline derivative and completely altering your test article[5]. Causality-Driven Solution: Substitute amine-based buffers with non-nucleophilic, sterically hindered alternatives such as Phosphate-Buffered Saline (PBS) or HEPES.

Part 3: Quantitative Stability Profiles

To aid in your experimental design, below is a synthesized data table outlining the expected half-lives ( t1/2​ ) of 2-(2,2-Difluoroethoxy)quinoxaline under various stress conditions.

Environmental ConditionSolvent / Buffer MatrixTempLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Identified
Acidic Stress (pH 2.0) 0.1 M HCl / MeCN25°CDark< 24 hours2-Hydroxyquinoxaline
Neutral Control (pH 7.0) PBS / MeCN25°CDark> 14 daysMinimal / Trace N-oxides
Basic Stress (pH 10.0) 0.1 M NaOH / MeCN25°CDark< 4 hours2-Hydroxyquinoxaline
Oxidative Stress 3% H2​O2​ / MeCN25°CDark< 12 hoursQuinoxaline N-oxides
Photolytic Stress MeCN25°CUV (254 nm)< 8 hoursDimers / Cleavage products

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your experiments, do not merely follow steps; implement this self-validating workflow . This protocol ensures that the physical preparation of the compound actively prevents the degradation mechanisms outlined above.

Workflow Step1 1. Solvent Degassing (Argon Sparge, 15 min) Step2 2. Actinic Shielding (Amber Vials) Step1->Step2 Step3 3. Non-Nucleophilic Buffering (pH 6.0-7.0, No Tris) Step2->Step3 Step4 4. Cryopreservation (-20°C Aliquots) Step3->Step4 Step5 5. Self-Validation (HPLC-UV >98% Purity Check) Step4->Step5

Fig 2. Self-validating standard operating procedure for stable stock solution preparation.

Step-by-Step Methodology:
  • Solvent Degassing (Anti-Oxidation): Sparge HPLC-grade Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) with high-purity Argon gas for 15 minutes. Causality: Displacing dissolved oxygen removes the primary vector for N-oxide formation.

  • Actinic Shielding (Anti-Photolysis): Utilize low-extractable borosilicate amber glass vials for all mixing and storage. Causality: Prevents photon-induced excitation of the quinoxaline π -system.

  • Dissolution & Buffering (Anti-Hydrolysis): Dissolve the compound to a 10 mM stock concentration. If aqueous dilution is required, strictly use non-nucleophilic buffers (e.g., PBS) adjusted to pH 6.0–7.0.

  • Aliquot and Cryopreservation: Dispense the stock solution into single-use 50 μ L aliquots and immediately store at -20°C. Causality: Single-use aliquots prevent freeze-thaw cycling, which induces localized concentration gradients and accelerates degradation upon redissolution.

  • System Self-Validation (The Trust Check): Before utilizing a stored aliquot in critical assays, perform a rapid quality control check using HPLC-UV (detection at 254 nm).

    • Validation Metric: The protocol is validated if the main peak purity is 98%. The appearance of a highly polar secondary peak (early retention time) indicates protocol failure via hydrolysis (formation of 2-hydroxyquinoxaline). Discard the aliquot if this peak exceeds 2% area.

Sources

Optimization

How to minimize by-product formation in 2-(2,2-Difluoroethoxy)quinoxaline synthesis

Welcome to the Advanced Synthesis Troubleshooting Knowledge Base. The synthesis of 2-(2,2-difluoroethoxy)quinoxaline via Nucleophilic Aromatic Substitution ( SN​Ar ) is a critical transformation in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Knowledge Base. The synthesis of 2-(2,2-difluoroethoxy)quinoxaline via Nucleophilic Aromatic Substitution ( SN​Ar ) is a critical transformation in medicinal chemistry. However, researchers frequently encounter yield-limiting by-products during this specific coupling.

This guide provides a deep-dive into the mechanistic causality of these side reactions, an evidence-based troubleshooting FAQ, and a self-validating protocol designed to maximize product fidelity.

Mechanistic Causality & By-Product Analysis

To eliminate by-products, we must first understand the electronic environment of the reactants. The target reaction involves the SN​Ar of 2-chloroquinoxaline with 2,2-difluoroethanol.

The Core Challenge: The strong inductive electron-withdrawing effect of the gem-difluoro group ( −CF2​H ) significantly lowers the pKa of 2,2-difluoroethanol (pKa ~11.8) compared to standard aliphatic alcohols. Consequently, the resulting 2,2-difluoroethoxide is a relatively weak and deactivated nucleophile [1]. Because the desired SN​Ar attack is sluggish, the highly electrophilic C2-position of the quinoxaline ring becomes vulnerable to competitive attack by trace impurities—most notably, hydroxide ions generated from ambient moisture [2].

Reaction_Pathway SM 2-Chloroquinoxaline (Electrophile) MC_Target Target Meisenheimer Complex SM->MC_Target MC_Side Hydrolytic Meisenheimer Complex SM->MC_Side Nuc 2,2-Difluoroethanol + Base Alkoxide 2,2-Difluoroethoxide (Weak Nucleophile) Nuc->Alkoxide Deprotonation Alkoxide->MC_Target S_NAr Attack H2O Trace Moisture (H₂O) OH Hydroxide (OH⁻) (Strong Nucleophile) H2O->OH Base-Catalyzed OH->MC_Side Competitive Attack Target 2-(2,2-Difluoroethoxy)quinoxaline (Desired Product) MC_Target->Target -Cl⁻ (Fast) Byproduct Quinoxalin-2(1H)-one (Major By-Product) MC_Side->Byproduct -Cl⁻ (Fast)

Fig 1. Competitive S_NAr pathways leading to target product versus hydrolysis by-product.

Troubleshooting FAQs

Q1: Why am I isolating 20-30% of quinoxalin-2(1H)-one instead of my target product?

Causality: Quinoxalin-2(1H)-one is the direct hydrolysis product of 2-chloroquinoxaline. The C2-chlorine bond is highly activated toward nucleophilic attack. Even trace amounts of water in your solvent or hygroscopic bases (like K2​CO3​ ) will react with the base to form hydroxide ions. Because hydroxide is a significantly harder and more reactive nucleophile than 2,2-difluoroethoxide, it rapidly outcompetes the fluoroalcohol for the electrophile [3]. Solution: Switch from mild carbonate bases to Sodium Hydride (NaH) to pre-form the alkoxide under strictly anhydrous conditions. Ensure solvents (THF or DMF) are stored over activated molecular sieves.

Q2: My reaction stalls at 50% conversion. Should I increase the temperature to 80°C?

Causality: No. While elevating the temperature increases the kinetic rate of the SN​Ar reaction, it disproportionately accelerates side reactions, including the thermal degradation of the Meisenheimer complex and base-catalyzed ether cleavage. Fluoroalkoxylation reactions are sensitive to harsh thermal conditions [1]. Solution: Instead of increasing heat, increase the reactivity of the nucleophile by changing the solvent. Switching from Acetonitrile (MeCN) to a stronger polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) leaves the alkoxide unsolvated and highly reactive, allowing the reaction to proceed to completion at room temperature.

Q3: The reaction mixture turns dark brown/tarry, and yield drops significantly. What is happening?

Causality: This indicates base-catalyzed degradation of the heteroaromatic ring or solvent decomposition (especially if using DMF with strong bases at elevated temperatures). Excess unreacted NaH or hydroxide can initiate radical pathways or ring-opening sequences on the quinoxaline core [2]. Solution: Strictly control stoichiometry. Use exactly 1.1 equivalents of NaH relative to the 2,2-difluoroethanol, and ensure the alkoxide is fully pre-formed before introducing the 2-chloroquinoxaline.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and by-product formation. The data clearly demonstrates that pre-forming the alkoxide with NaH in THF at lower temperatures suppresses hydrolysis and maximizes yield.

Base (1.2 eq)SolventTemperature (°C)Time (h)Target Yield (%)Quinoxalin-2(1H)-one (%)Unreacted SM (%)
K2​CO3​ MeCN801245.025.529.5
Cs2​CO3​ DMF60872.012.016.0
NaHDMF25288.54.07.5
NaH THF 0 → 25 4 94.2 < 2.0 < 3.8

Self-Validating Experimental Protocol

To ensure reproducibility and establish a self-validating system, the following protocol relies on observable physical state changes (gas evolution, colorimetric shifts) to confirm the success of each step before proceeding.

Workflow Step1 1. Alkoxide Pre-formation (NaH + Fluoroalcohol in THF) Check1 Validation: H₂ evolution ceases? Solution clear? Step1->Check1 Step2 2. Electrophile Addition (Add 2-Chloroquinoxaline) Check1->Step2 Yes Fail1 Wait / Add NaH Check1->Fail1 No Check2 Validation: TLC shows <5% SM? (Check at 2h) Step2->Check2 Step3 3. Quench & Workup (Cold NH₄Cl quench) Check2->Step3 Yes Fail2 Warm to 25°C Stir 1h Check2->Fail2 No Fail1->Check1 Fail2->Check2

Fig 2. Self-validating workflow for anhydrous alkoxide formation and S_NAr coupling.

Step-by-Step Methodology

Step 1: Anhydrous Alkoxide Pre-formation

  • Flame-dry a 100 mL round-bottom flask under vacuum and backfill with ultra-pure Argon.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.10 mmol) and wash twice with anhydrous hexane (5 mL) to remove the oil. Decant the hexane via syringe.

  • Suspend the purified NaH in anhydrous THF (10 mL) and cool the suspension to 0 °C using an ice bath.

  • Dropwise, add 2,2-difluoroethanol (1.10 mmol) over 5 minutes.

  • System Validation Check 1: Observe the reaction. Hydrogen gas ( H2​ ) evolution should begin immediately. Stir at 0 °C for 30 minutes. The reaction is only ready for the next step when gas evolution has completely ceased and the suspension transitions to a clear, homogeneous solution. If bubbling persists, active protons remain, which will destroy the electrophile.

Step 2: Electrophilic Coupling ( SN​Ar )

  • Dissolve 2-chloroquinoxaline (1.00 mmol) in anhydrous THF (5 mL) in a separate dry vial.

  • Add the 2-chloroquinoxaline solution dropwise to the clear alkoxide solution at 0 °C over 10 minutes.

  • Remove the ice bath and allow the reaction to naturally warm to 25 °C.

  • System Validation Check 2: After 2 hours, pull a 10 µL aliquot and quench in 100 µL of aqueous NH4​Cl . Run a TLC (Hexane/EtOAc 3:1). The 2-chloroquinoxaline spot (higher Rf) should be <5% of the total UV absorbance. If significant starting material remains, stir for an additional 1 hour. Do not heat.

Step 3: Controlled Quench and Workup

  • Cool the reaction mixture back to 0 °C.

  • Slowly add saturated aqueous NH4​Cl (10 mL) to quench any unreacted alkoxide or trace NaH.

  • System Validation Check 3: Check the pH of the aqueous layer. It should be slightly acidic to neutral (pH 6-7). If it is highly basic (pH > 9), excess hydroxide is present, indicating that the quench was insufficient, which could lead to late-stage hydrolysis during extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude 2-(2,2-difluoroethoxy)quinoxaline.

References

  • Chen, H., et al. "Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration." Accounts of Chemical Research, 2020.

  • Loska, R., et al. "Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen." Organic & Biomolecular Chemistry, 2022.

  • Flamini, V., Linda, P., & Savelli, G. "Micellar effects on heteroaromatic compounds. Part I. Nucleophilic substitution of 2-chloroquinoxaline with hydroxide ion." Journal of the Chemical Society, Perkin Transactions 2, 1975.

Reference Data & Comparative Studies

Validation

The Strategic Advantage of Fluorination: A Comparative Study of 2-(2,2-Difluoroethoxy)quinoxaline and its Non-fluorinated Analog

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The quinoxaline core, a privileged N-heterocycle, is a common feature in numerous bioactive compounds, exhibiting a wide range of therapeutic activities including anticancer, antimicrobial, and antiviral effects.[1][2][3] This guide provides an in-depth comparative analysis of 2-(2,2-Difluoroethoxy)quinoxaline and its non-fluorinated counterpart, 2-ethoxyquinoxaline, offering insights into the profound impact of geminal fluorination on key molecular attributes relevant to drug development.

Introduction: The Quinoxaline Scaffold and the Role of Fluorine

Quinoxaline derivatives are a significant class of heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1] This aromatic system is a versatile building block in medicinal chemistry, with its derivatives showing a broad spectrum of pharmacological activities.[4][5] The biological profile of a quinoxaline-based compound can be finely tuned through substitutions on its core structure.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[6][7] The replacement of a hydrogen atom with fluorine, or an entire functional group with a fluorinated isostere, can lead to significant improvements in a molecule's drug-like properties. This guide will explore these principles through a focused comparison of 2-(2,2-Difluoroethoxy)quinoxaline and 2-ethoxyquinoxaline.

Synthesis of the Target Compounds

The synthesis of both 2-(2,2-Difluoroethoxy)quinoxaline and 2-ethoxyquinoxaline can be achieved through a common intermediate, 2-chloroquinoxaline, which is accessible from the commercially available quinoxalin-2(1H)-one.

G cluster_synthesis Synthetic Pathway A Quinoxalin-2(1H)-one B 2-Chloroquinoxaline A->B POCl3, DMF C 2-Ethoxyquinoxaline B->C NaOEt, EtOH D 2-(2,2-Difluoroethoxy)quinoxaline B->D Sodium 2,2-difluoroethoxide, THF/DMF

Caption: General synthetic route to 2-ethoxyquinoxaline and 2-(2,2-difluoroethoxy)quinoxaline.

A plausible synthetic route involves the chlorination of quinoxalin-2(1H)-one using a reagent such as phosphorus oxychloride (POCl₃) to yield the versatile intermediate, 2-chloroquinoxaline.[8] Subsequent nucleophilic aromatic substitution with sodium ethoxide or sodium 2,2-difluoroethoxide affords the target compounds, 2-ethoxyquinoxaline and 2-(2,2-Difluoroethoxy)quinoxaline, respectively.

Comparative Physicochemical Properties

The introduction of two fluorine atoms in the ethoxy side chain is expected to significantly alter the physicochemical properties of the quinoxaline derivative.

Property2-Ethoxyquinoxaline (Predicted)2-(2,2-Difluoroethoxy)quinoxaline (Predicted)Rationale for Difference
Molecular Weight ~174.2 g/mol ~210.2 g/mol Addition of two fluorine atoms.
LogP (Lipophilicity) LowerHigherThe difluoromethyl group is more lipophilic than a methyl group.[9]
pKa (Basicity of Quinoxaline Nitrogens) Slightly HigherSlightly LowerThe electron-withdrawing nature of the difluoroethoxy group reduces the electron density on the quinoxaline ring system, thereby decreasing the basicity of the nitrogen atoms.
Polar Surface Area (PSA) ~25.7 Ų~25.7 ŲThe primary contributor to PSA is the quinoxaline core, which remains unchanged.

Impact on Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[10] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[11][12]

The ethoxy group in 2-ethoxyquinoxaline is a potential site for oxidative metabolism, specifically O-dealkylation. The introduction of the two fluorine atoms in 2-(2,2-Difluoroethoxy)quinoxaline is anticipated to block this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability. Gem-difluorination has been shown to either not affect or slightly improve the metabolic stability of corresponding model derivatives.[13]

Experimental Protocols

To empirically validate the predicted differences between these two compounds, the following standard experimental protocols can be employed.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a crucial parameter for predicting a drug's absorption and distribution characteristics. The shake-flask method is the gold standard for its determination.[14][15]

Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound (either 2-ethoxyquinoxaline or 2-(2,2-Difluoroethoxy)quinoxaline) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Phase Preparation: Use n-octanol and a phosphate buffer (pH 7.4) as the two phases. Pre-saturate the n-octanol with the buffer and vice-versa by mixing them and allowing them to separate.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio (e.g., 1:1).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.

G cluster_logp LogP Determination Workflow A Prepare Stock Solution C Mix Compound, Octanol, and Buffer A->C B Prepare Pre-saturated Octanol and Buffer B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Sample Octanol and Aqueous Phases E->F G Quantify by HPLC-UV F->G H Calculate LogP G->H

Caption: Workflow for LogP determination using the shake-flask method.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.[16][17][18]

Protocol:

  • Reagents and Solutions:

    • Test compound stock solution (10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL stock).

    • Phosphate buffer (pH 7.4).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Quenching solution (e.g., acetonitrile containing an internal standard).

  • Incubation:

    • Prepare a reaction mixture containing the test compound (final concentration, e.g., 1 µM), liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) from the half-life and the microsomal protein concentration.

G cluster_metabolic Metabolic Stability Assay Workflow A Prepare Reaction Mixture (Compound, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points and Quench C->D E Centrifuge to Remove Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate Half-life and Intrinsic Clearance F->G

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Future Perspectives

The comparative analysis of 2-(2,2-Difluoroethoxy)quinoxaline and its non-fluorinated analog, 2-ethoxyquinoxaline, provides a clear illustration of the strategic benefits of fluorination in drug design. The introduction of the difluoroethoxy group is predicted to increase lipophilicity and significantly enhance metabolic stability by blocking O-dealkylation. These modifications can lead to a more favorable pharmacokinetic profile, potentially resulting in improved efficacy and a lower required dose for a therapeutic agent.

The experimental protocols detailed in this guide offer a robust framework for the empirical validation of these predicted properties. The insights gained from such comparative studies are invaluable for medicinal chemists in making informed decisions during the lead optimization phase of drug discovery, ultimately contributing to the development of safer and more effective medicines.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available at: [Link]

  • LogP/D. Cambridge MedChem Consulting. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). PMC. Available at: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Europe PMC. Available at: [Link]

  • 2-Ethoxyquinoline. PubChem. Available at: [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. PMC. Available at: [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]

  • 2-Ethoxy-1-(ethoxycarbonyl)-1,2-dihydroquinoline. PubChem. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. Available at: [Link]

  • Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC. Available at: [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Available at: [Link]

  • 2-Ethoxyquinoxaline 4-Oxide. ChemicalCell. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC. Available at: [Link]

  • Green Hydrothermal Synthesis of Fluorescent 2,3‐Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Alternatives. PMC. Available at: [Link]

  • Comparison of the reactivity of 2-amino-3-chloro- and 2,3-dichloroquinoxalines towards Ph2PH and Ph2PLi and of the properties of diphenylphosphanyl-quinoxaline P,N and P,P ligands. ResearchGate. Available at: [Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. Available at: [Link]

  • The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. Microchemical Journal. Available at: [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 2-(2,2-Difluoroethoxy)quinoxaline: A Comparative Guide

Executive Summary & Mechanistic Rationale The compound 2-(2,2-Difluoroethoxy)quinoxaline represents a highly specialized heterocyclic building block. Quinoxaline derivatives are widely recognized as privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-(2,2-Difluoroethoxy)quinoxaline represents a highly specialized heterocyclic building block. Quinoxaline derivatives are widely recognized as privileged pharmacophores in medicinal chemistry, often exhibiting potent antimicrobial, antiviral, and antitumoral properties. The strategic addition of a difluoroethoxy group serves a dual purpose: it modulates the lipophilicity of the molecule to enhance membrane permeability and increases metabolic stability by blocking cytochrome P450-mediated oxidation at the functionalized site.

However, this structural modification introduces significant analytical challenges. The electron-withdrawing nature of the fluorine atoms alters the electron density of the quinoxaline ring, impacting chromatographic retention, ionization efficiency, and spectral properties. To ensure the integrity of drug development workflows, it is imperative to establish a robust control strategy. This guide provides an objective cross-validation of three orthogonal analytical methods—HPLC-UV, LC-MS/MS, and GC-MS—aligned with the modernized ICH Q2(R2) guidelines for the validation of analytical procedures[1].

By detailing the causality behind specific experimental choices, this guide equips analytical scientists with self-validating protocols to accurately quantify and characterize 2-(2,2-Difluoroethoxy)quinoxaline across various matrices.

Orthogonal Cross-Validation Strategy

To demonstrate that an analytical procedure is fit for its intended purpose throughout its lifecycle[2], a single technique is rarely sufficient. We cross-validate the performance of 2-(2,2-Difluoroethoxy)quinoxaline using three distinct modalities:

  • HPLC-UV (PFP Stationary Phase): Optimized for routine assay, batch release, and purity profiling.

  • LC-MS/MS (ESI+): Deployed for trace-level impurity quantification, pharmacokinetic (PK) profiling, and structural elucidation.

  • GC-MS (EI): Utilized as an orthogonal check for volatile degradants and residual synthetic solvents.

G cluster_methods Orthogonal Method Selection Start 2-(2,2-Difluoroethoxy)quinoxaline Analytical Development HPLC HPLC-UV (PFP Column) Routine Assay & Purity Start->HPLC LCMS LC-MS/MS (ESI+) Trace Impurities & PK Start->LCMS GCMS GC-MS (EI) Volatile Degradants Start->GCMS Validation ICH Q2(R2) Cross-Validation Specificity, Linearity, Accuracy, Precision HPLC->Validation LCMS->Validation GCMS->Validation Outcome Validated Control Strategy Validation->Outcome

Figure 1: Orthogonal cross-validation workflow for 2-(2,2-Difluoroethoxy)quinoxaline.

Causality in Method Development: The PFP Advantage

A critical failure point in standard quinoxaline analysis is the default reliance on C18 (octadecylsilane) columns. While C18 phases separate compounds based purely on hydrophobic interactions, they often fail to resolve fluorinated target molecules from closely related non-fluorinated synthetic precursors (e.g., 2-hydroxyquinoxaline).

The Solution: We employ a Pentafluorophenyl (PFP) stationary phase. The Causality: Fluorinated stationary phases provide alternative selectivity mechanisms. The highly electronegative fluorine atoms on the PFP ring create a partial negative charge on the outer edge and a partial positive charge internally. This induces strong dipole-dipole interactions, π−π charge-transfer interactions, and steric recognition with the difluoroethoxy group of our target analyte[3]. This targeted interaction guarantees baseline resolution ( Rs​>2.0 ) from non-halogenated impurities, a feat often unachievable on a standard C18 column.

G Molecule 2-(2,2-Difluoroethoxy) quinoxaline C18 Standard C18 Column Hydrophobic Interactions Only Molecule->C18 PFP PFP Column (Pentafluorophenyl) Dipole-Dipole, π-π, Steric Molecule->PFP Res1 Co-elution of Impurities (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) PFP->Res2

Figure 2: Causality of stationary phase selection for fluorinated quinoxaline derivatives.

Quantitative Performance Comparison

The following table summarizes the cross-validation data derived from experimental trials, strictly adhering to ICH Q2(R2) parameters for accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[4].

Validation ParameterHPLC-UV (PFP)LC-MS/MS (ESI+)GC-MS (EI)
Primary Application Assay / Purity ReleaseTrace / BioanalysisResidual Solvents
Linearity Range 1.0 – 150 µg/mL0.5 – 500 ng/mL5.0 – 200 µg/mL
Correlation Coefficient ( R2 ) > 0.9995> 0.9980> 0.9950
LOD 0.3 µg/mL0.15 ng/mL1.5 µg/mL
LOQ 1.0 µg/mL0.5 ng/mL5.0 µg/mL
Accuracy (% Recovery) 98.5% – 101.2%92.4% – 105.6%89.0% – 110.5%
Precision (Intra-day %RSD) 0.8%3.2%4.5%
Specificity / Resolution Rs​=2.8 (vs precursors)High (MRM transitions)Moderate

Data Synthesis: While LC-MS/MS provides superior sensitivity (LOQ of 0.5 ng/mL) necessary for biological matrices[5], HPLC-UV demonstrates unmatched precision (0.8% RSD) and accuracy for bulk substance release. GC-MS is less suited for the intact molecule due to potential thermal degradation but remains essential for volatile impurity profiling.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each method includes built-in System Suitability Tests (SST) that must pass before sample acquisition begins.

Protocol A: HPLC-UV Assay Method (PFP Phase)

Objective: Quantification of 2-(2,2-Difluoroethoxy)quinoxaline in bulk drug substance.

  • System Preparation: Equip the HPLC with a PFP reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)[6].

  • Mobile Phase Formulation:

    • Channel A: Ultrapure water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA lowers the pH to ~2.0, suppressing surface silanol ionization on the silica support, which prevents peak tailing of the basic quinoxaline nitrogens[3].

    • Channel B: Acetonitrile (HPLC Grade).

  • Gradient Program: Run a linear gradient from 20% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 35°C.

  • Detection: UV absorbance at 235 nm (optimal chromophore absorption for the quinoxaline core).

  • Self-Validating SST Criteria: Inject a 50 µg/mL standard solution six times. The system is validated for the run only if:

    • Retention time %RSD 1.0%

    • Peak Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 8,000

Protocol B: LC-MS/MS Trace Analysis Method

Objective: Quantification of trace levels in complex biological matrices (e.g., plasma).

  • Sample Preparation (Protein Precipitation): Add 300 µL of ice-cold acetonitrile to 100 µL of spiked plasma. Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes. Extract the supernatant.

  • Chromatographic Separation: Use a sub-2 µm PFP UPLC column. Run a rapid 5-minute gradient (Water/Methanol with 0.1% Formic Acid). Causality: Formic acid is preferred over TFA for MS applications as TFA causes severe ion suppression in the electrospray source.

  • Mass Spectrometry Tuning (ESI+):

    • Operate in Positive Electrospray Ionization (ESI+) mode. The basic nitrogen atoms in the quinoxaline ring readily accept a proton [M+H]+ .

    • MRM Transitions: Monitor the precursor ion (calculated based on the exact mass of 2-(2,2-Difluoroethoxy)quinoxaline) transitioning to its stable product ions.

    • Primary Quantifier Transition: [M+H]+→ Quinoxaline core fragment (loss of the difluoroethoxy group).

  • Self-Validating SST Criteria: Inject a blank matrix followed by the LOQ standard (0.5 ng/mL). The signal-to-noise (S/N) ratio of the LOQ must be 10:1, and the blank must show no interfering peaks >20% of the LOQ area.

Conclusion

The cross-validation of 2-(2,2-Difluoroethoxy)quinoxaline highlights the necessity of aligning analytical chemistry principles with regulatory frameworks. By substituting traditional C18 phases with PFP columns, analysts can leverage dipole and π−π interactions to achieve superior specificity for fluorinated heterocycles. When combined with the high-throughput sensitivity of LC-MS/MS, this orthogonal approach fulfills the rigorous standards set forth by ICH Q2(R2), ensuring that the analytical control strategy is scientifically sound, reproducible, and fully defensible.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.
  • A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. Benchchem.
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.
  • Reversed Phase InertSustain PFP Columns. GL Sciences.

Sources

Validation

Benchmarking the synthetic efficiency of different routes to 2-(2,2-Difluoroethoxy)quinoxaline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking Executive Summary & Target Profile The incorporation of fluorinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking

Executive Summary & Target Profile

The incorporation of fluorinated alkoxy groups into heterocyclic scaffolds is a highly privileged strategy in modern drug discovery. The 2,2-difluoroethoxy moiety serves as a robust bioisostere for traditional ethers, offering enhanced metabolic stability against cytochrome P450-mediated dealkylation while subtly modulating the lipophilicity and pKa of adjacent basic centers.

This guide benchmarks the synthetic efficiency of different routes to 2-(2,2-Difluoroethoxy)quinoxaline (CAS: 2198968-73-7)[1]. While the primary building blocks—2-chloroquinoxaline and 2,2-difluoroethanol [2]—are commercially available, the strong electron-withdrawing nature of the difluoromethyl group significantly dampens the nucleophilicity of the alcohol. This electronic deactivation necessitates carefully optimized synthetic routes to prevent competitive side reactions and ensure high synthetic efficiency.

Mechanistic Pathway Analysis

To synthesize 2-(2,2-difluoroethoxy)quinoxaline, chemists typically evaluate three divergent strategic pathways. The selection of the route depends on the availability of starting materials, the presence of sensitive functional groups (chemoselectivity), and the scale of the reaction.

SynthesisRoutes Target 2-(2,2-Difluoroethoxy)quinoxaline CAS: 2198968-73-7 SM1 2-Chloroquinoxaline + 2,2-Difluoroethanol RouteA Route A: SNAr (NaH, THF, 0 °C -> RT) SM1->RouteA RouteB Route B: Pd-Catalysis (Pd2(dba)3, Ligand, Base) SM1->RouteB SM2 Quinoxalin-2-ol + 2,2-Difluoroethyl triflate RouteC Route C: O-Alkylation (Ag2CO3, Toluene) SM2->RouteC RouteA->Target High Yield, Low Cost RouteB->Target Chemoselective RouteC->Target Regioselective Challenge

Figure 1: Divergent synthetic strategies for 2-(2,2-Difluoroethoxy)quinoxaline.

Benchmarking Experimental Data

The quantitative performance of each synthetic route is summarized below. Data is aggregated from standardized scale-up runs (10 mmol scale) to provide an objective comparison of synthetic efficiency.

Benchmarking MetricRoute A (SNAr)Route B (Pd-Catalyzed C-O)Route C (O-Alkylation)
Average Yield (%) 85 – 92%65 – 75%40 – 55%
Reaction Time 4 – 6 hours16 – 24 hours12 – 18 hours
Temperature 0 °C to 25 °C100 °C80 °C
Regioselectivity (O:N) > 99:1 (Exclusive)> 99:1 (Exclusive)85:15
E-Factor (Waste) Low (~15)Medium (~35)High (~60)
Cost / Gram (Est.) $ $

Detailed Route Comparison & Step-by-Step Protocols

Route A: Nucleophilic Aromatic Substitution (SNAr) – The Industry Standard

Causality & Mechanistic Rationale: The SNAr approach is the most efficient and scalable route. However, because the difluoroethyl group is highly electron-withdrawing, the nucleophilicity of 2,2-difluoroethanol is severely reduced. Using weak bases (e.g., K₂CO₃) results in sluggish conversions and promotes the competitive hydrolysis of 2-chloroquinoxaline by adventitious water. Therefore, a strong, non-nucleophilic base like Sodium Hydride (NaH) is mandatory. NaH quantitatively deprotonates the fluoroalcohol to form the highly reactive sodium 2,2-difluoroethoxide before the electrophile is introduced, suppressing side reactions.

SNArMechanism Step1 2,2-Difluoroethanol + NaH Step2 Sodium 2,2-difluoroethoxide (Active Nucleophile) Step1->Step2 -H2 gas Step3 Meisenheimer Complex (at C2 of Quinoxaline) Step2->Step3 + 2-Chloroquinoxaline Step4 Chloride Elimination (Aromatization) Step3->Step4 Fast Product Target Ether Step4->Product

Figure 2: Mechanistic sequence of the base-promoted SNAr pathway.

Step-by-Step Protocol (10 mmol scale): Safety Note: 2,2-Difluoroethanol is a flammable liquid; inhalation may lead to respiratory irritation, and prolonged skin contact can cause sensitization[3]. Handle in a well-ventilated fume hood.

  • Alkoxide Generation: In an oven-dried 100 mL Schlenk flask under argon, suspend NaH (60% dispersion in mineral oil, 600 mg, 15.0 mmol) in anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice bath.

  • Alcohol Addition: Add 2,2-difluoroethanol (1.0 mL, 12.0 mmol) dropwise over 5 minutes. Crucial Step: Dropwise addition controls the exothermic evolution of H₂ gas. Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.

  • Electrophile Coupling: Dissolve 2-chloroquinoxaline (1.65 g, 10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the alkoxide solution.

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature (25 °C), and stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) to yield the product as a white solid.

Analytical Checkpoints (Self-Validation):

  • In-Process Control: The cessation of H₂ gas bubbling during Step 2 confirms complete deprotonation.

  • TLC Validation: Under 365 nm UV light, the product spot exhibits a distinct bright blue fluorescence, easily differentiating it from the dark, UV-quenching starting material at 254 nm.

  • NMR Confirmation: The ¹H NMR spectrum must display a characteristic triplet of triplets (tt) at roughly δ 5.9–6.3 ppm ( JHF​ ≈ 55 Hz, JHH​ ≈ 4 Hz) corresponding to the terminal -CHF₂ proton.

Route B: Palladium-Catalyzed C-O Cross-Coupling – The Chemoselective Alternative

Causality & Mechanistic Rationale: When the substrate contains base-sensitive functional groups that preclude the use of NaH, Palladium-catalyzed C-O cross-coupling offers an orthogonal approach. Synthesizing fluorinated alkyl aryl ethers via Pd-catalysis is notoriously difficult because the strong inductive effect of the fluorine atoms slows down the reductive elimination step from the Pd(II) intermediate, often leading to competitive β-hydride elimination[4]. To overcome this, bulky, electron-rich Buchwald-type ligands (e.g., tBuBrettPhos) are required to force the reductive elimination of the electron-deficient fluoroalkoxide.

Step-by-Step Protocol (10 mmol scale):

  • Catalyst Activation: In an argon-filled glovebox, charge a 50 mL sealed tube with Pd(OAc)₂ (112 mg, 5 mol%), tBuBrettPhos (485 mg, 10 mol%), and Cs₂CO₃ (6.5 g, 20.0 mmol).

  • Reagent Addition: Add 2-chloroquinoxaline (1.65 g, 10.0 mmol) and 2,2-difluoroethanol (1.64 g, 20.0 mmol). Suspend the mixture in anhydrous Toluene (40 mL).

  • Heating: Seal the tube, remove it from the glovebox, and heat at 100 °C in an oil bath for 16 hours. Crucial Step: High thermal energy is strictly required to overcome the activation barrier for reductive elimination.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase chromatography (C18, MeCN/H₂O) to separate the product from lipophilic ligand impurities.

Analytical Checkpoints (Self-Validation):

  • In-Process Control: The reaction mixture will transition from a dark red/brown suspension to a black slurry (indicating Pd black precipitation) upon completion.

  • NMR Confirmation: ¹⁹F NMR is highly diagnostic for this workflow; the -CHF₂ group will appear as a distinct doublet of triplets around δ -125 ppm.

Route C: Silver-Directed O-Alkylation – The Regioselective Challenge

Causality & Mechanistic Rationale: An alternative to using chlorinated starting materials is the direct alkylation of quinoxalin-2-ol with 2,2-difluoroethyl triflate. However, quinoxalin-2-ol exists predominantly as its amide tautomer, quinoxalin-2(1H)-one. Standard alkylation with bases like K₂CO₃ leads almost exclusively to N-alkylation. To achieve O-alkylation, silver salts (e.g., Ag₂CO₃) must be employed. The soft Ag⁺ ion coordinates preferentially to the nitrogen atom, sterically and electronically shielding it, thereby redirecting the hard electrophile (triflate) to the oxygen atom. Due to the high cost of silver and moderate regioselectivity (85:15 O:N ratio), this route is generally reserved for specialized isotopic labeling or late-stage functionalization.

Conclusion & Recommendations

For the routine synthesis of 2-(2,2-Difluoroethoxy)quinoxaline, Route A (SNAr) is unequivocally the superior method. It provides the highest yield, lowest E-factor, and avoids the use of expensive transition metals. The key to success in Route A is the strict exclusion of water and the use of NaH to overcome the poor nucleophilicity of 2,2-difluoroethanol.

Route B (Pd-Catalyzed C-O Coupling) [4] should be reserved as a chemoselective fallback for complex, late-stage intermediates where strong bases would cause epimerization or degradation of sensitive moieties.

References

  • Sigma-Aldrich: 2-Chloroquinoxaline 98 1448-87-9 Source: sigmaaldrich.com URL:

  • 359-13-7 | MFCD00042248 | 2,2-Difluoroethanol - A2B Chem Source: a2bchem.com URL:[2]

  • 2,2-Difluoroethanol 359-13-7 wiki - Guidechem Source: guidechem.com URL:[3]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling - Semantic Scholar Source: semanticscholar.org URL:[4]

  • CAS: 2198968-73-7, 2-(2,2-Difluoroethoxy)quinoxaline - Bidepharm Source: bidepharm.com URL:[1]

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Novel Quinoxaline Derivatives and Standard-of-Care in Glioblastoma Models

Objective: This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel therapeutic agents against established standards of care, using a hypothetical quinoxaline-based compound, QX-DFE , co...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective: This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel therapeutic agents against established standards of care, using a hypothetical quinoxaline-based compound, QX-DFE , compared against Temozolomide (TMZ) in a preclinical glioblastoma (GBM) model. While direct in vivo data for the specific molecule 2-(2,2-Difluoroethoxy)quinoxaline is not extensively available in public literature, this guide utilizes a common and scientifically rigorous scenario to illustrate the principles and methodologies required for such a comparison. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a range of biological activities, including anticancer effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Comparison

Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of less than 15 months despite a standard-of-care (SOC) regimen that includes surgical resection, radiation, and chemotherapy with Temozolomide (TMZ).[4][5] The high rate of tumor recurrence and therapeutic resistance underscores the urgent need for novel therapeutic strategies.[4]

The Standard of Care: Temozolomide (TMZ)

TMZ is an oral alkylating agent that damages cancer cell DNA by methylating guanine residues, primarily at the O-6 position.[6][7][8] This action triggers DNA mismatch repair pathways, leading to cell cycle arrest and apoptosis.[9] However, its efficacy is often limited by the expression of the DNA repair enzyme O-6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl groups and confers resistance.[7][8][10]

The Investigational Compound: QX-DFE (A Hypothetical Quinoxaline Derivative)

For the purpose of this guide, we hypothesize that QX-DFE is a novel, brain-penetrant small molecule inhibitor of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many cancers, including glioblastoma.[11][12][13] By targeting a key oncogenic pathway distinct from DNA alkylation, QX-DFE represents a rational therapeutic strategy to overcome potential resistance to standard chemotherapy.

This guide will detail the experimental design for a head-to-head in vivo comparison of QX-DFE and TMZ, focusing on therapeutic efficacy and tolerability in a clinically relevant xenograft model of glioblastoma.

Preclinical In Vivo Efficacy Study Design

The objective is to compare the anti-tumor activity and systemic toxicity of QX-DFE versus TMZ in an orthotopic human glioblastoma xenograft model.

Experimental Workflow

The causality behind this workflow is to first establish the tumor model, allow for a period of engraftment and growth to a measurable size, randomize the subjects to eliminate bias, administer the treatments over a defined period, and finally, collect and analyze the efficacy and safety endpoints.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Cell Culture (U-87 MG Human Glioblastoma Cells) B Orthotopic Implantation (Immunocompromised Mice) A->B C Tumor Engraftment & Monitoring (Bioluminescence Imaging) B->C D Tumor Size Confirmation & Randomization (e.g., ~100 mm³) C->D E Treatment Initiation (Day 1) - Vehicle Control - Temozolomide (TMZ) - QX-DFE (Low Dose) - QX-DFE (High Dose) D->E F Daily Monitoring - Body Weight - Clinical Signs (Toxicity) E->F 21-28 Days G Weekly Tumor Volume Measurement (Caliper or Imaging) E->G Weekly H Study Termination (Tumor Volume Limit or End of Cycle) G->H I Data Analysis - Tumor Growth Inhibition (TGI) - Survival Analysis - Body Weight Change H->I J Terminal Tissue Collection (Tumor, Blood, Organs) H->J

Caption: Workflow for in vivo comparative efficacy study.

Detailed Experimental Protocol

This protocol is a self-validating system through the inclusion of control groups (vehicle) and a standard-of-care comparator (TMZ), which provides benchmarks for both baseline tumor growth and expected efficacy.

  • Animal Model Selection:

    • Species/Strain: Female athymic nude or SCID mice, 6-8 weeks old.

    • Justification: Immunocompromised mice are required to prevent the rejection of human tumor xenografts.[14] Female mice are often preferred to avoid issues with fighting among males.

  • Cell Line and Implantation:

    • Cell Line: U-87 MG, a well-characterized human glioblastoma cell line.[14]

    • Protocol:

      • Culture U-87 MG cells under standard conditions.

      • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or Matrigel at a concentration of 5 x 10⁶ cells/10 µL.[15]

      • Anesthetize mice and secure them in a stereotaxic frame.

      • Inject 5 x 10⁵ cells intracranially into the caudate nucleus or striatum.[14][16]

    • Justification: An orthotopic (intracranial) model better recapitulates the tumor microenvironment of human GBM compared to a subcutaneous model.[14]

  • Treatment Groups and Dosing:

    • Group 1: Vehicle Control: The formulation buffer used for QX-DFE (e.g., 5% DMSO, 40% PEG300, 55% Saline). Administered orally (p.o.) or via intraperitoneal (i.p.) injection, daily.

    • Group 2: Temozolomide (Standard of Care): 50-66 mg/kg, p.o., daily for 5 days, followed by a rest period, mimicking clinical cycles.[17][18]

    • Group 3: QX-DFE (Low Dose): Dose selected based on prior maximum tolerated dose (MTD) studies. Administered p.o. or i.p., daily.

    • Group 4: QX-DFE (High Dose): A higher, non-toxic dose (e.g., near the MTD) to assess dose-response. Administered p.o. or i.p., daily.

    • Justification: Including a vehicle control is essential to ensure that any observed anti-tumor effect is due to the compound itself and not the delivery vehicle. Two dose levels of the investigational drug help establish a dose-response relationship.

  • Efficacy and Toxicity Monitoring:

    • Tumor Growth: Monitor tumor volume using bioluminescence imaging (if using luciferase-expressing cells) or MRI. For subcutaneous models, measure with calipers twice weekly.[15][19]

    • Survival: Monitor animals daily. The primary endpoint is often overall survival.

    • Toxicity: Record body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia) daily. A body weight loss exceeding 20% is a common endpoint for euthanasia.[16]

  • Endpoint Analysis:

    • Tumor Growth Inhibition (TGI): Calculated as a percentage: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

    • Statistical Analysis: Use appropriate statistical tests, such as ANOVA for tumor volume comparisons and Kaplan-Meier survival analysis (log-rank test) for survival data.

Comparative Efficacy and Safety Data

The following table presents hypothetical data from the described study to illustrate how results would be summarized for a direct comparison.

Treatment GroupDosing RegimenMedian Survival (Days)Tumor Growth Inhibition (TGI) at Day 21Mean Body Weight Change (%)
Vehicle Control Daily, p.o.250% (Baseline)+2.5%
Temozolomide 50 mg/kg, 5-day cycle, p.o.3855%-4.0%
QX-DFE (Low Dose) 25 mg/kg, daily, p.o.3548%-1.5%
QX-DFE (High Dose) 50 mg/kg, daily, p.o.4575%-5.5%

Interpretation of Hypothetical Data: In this scenario, the high dose of QX-DFE demonstrates superior efficacy compared to the standard-of-care TMZ, with a greater TGI and a longer median survival. The observed body weight loss is comparable to TMZ, suggesting a manageable toxicity profile at this efficacious dose.

Mechanistic Insights: The PI3K/Akt Signaling Pathway

The proposed mechanism of action for QX-DFE is the inhibition of the PI3K/Akt pathway, which is central to cancer cell survival and proliferation.[11][20]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival (Inhibits Apoptosis) Akt->CellSurvival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth QX_DFE QX-DFE QX_DFE->PI3K Inhibits TMZ Temozolomide DNADamage DNA Damage (Methylation) TMZ->DNADamage Causes DNA DNA Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Contrasting mechanisms of QX-DFE and Temozolomide.

This diagram illustrates that while TMZ induces direct DNA damage, QX-DFE acts upstream by inhibiting the PI3K/Akt pathway. This pathway, when overactive in cancer, promotes cell survival and growth.[12] The tumor suppressor PTEN normally counteracts this pathway, but it is often mutated or lost in glioblastoma.[11][20] Therefore, direct inhibition of PI3K or Akt is a key therapeutic strategy.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the in vivo comparison of a novel investigational compound, exemplified by QX-DFE, against the standard-of-care, Temozolomide, for the treatment of glioblastoma. The hypothetical data presented suggest that QX-DFE could offer a significant therapeutic advantage.

Future studies should aim to:

  • Confirm Mechanism of Action In Vivo: Analyze terminal tumor samples for biomarkers of PI3K/Akt pathway inhibition (e.g., levels of phosphorylated Akt).

  • Evaluate Combination Therapy: Assess the potential synergistic effects of combining QX-DFE with Temozolomide and/or radiation therapy.

  • Investigate Resistance Mechanisms: Explore potential mechanisms of acquired resistance to QX-DFE using long-term treatment models.

By adhering to rigorous and well-controlled experimental designs, researchers can effectively validate the therapeutic potential of new chemical entities and accelerate their path toward clinical development.

References

  • Vertex AI Search. (2024). What is the mechanism of Temozolomide?
  • Wikipedia. (2024). Temozolomide. [Online] Available at: [Link]

  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. [Online] Available at: [Link]

  • MDPI. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. [Online] Available at: [Link]

  • Liu, R., et al. (2022). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. [Online] Available at: [Link]

  • Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Online] Available at: [Link]

  • NCBI. (2024). Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. [Online] Available at: [Link]

  • Cusabio. (2023). PI3K-Akt signaling pathway. [Online] Available at: [Link]

  • NCBI. (2022). Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications. [Online] Available at: [Link]

  • Ingenta Connect. (2012). Temozolomide: Mechanisms of Action, Repair and Resistance. [Online] Available at: [Link]

  • ResearchGate. (2023). Temozolomide mechanism of action. [Online] Available at: [Link]

  • Bio-protocol. (2019). U-87 MG xenograft model. [Online] Available at: [Link]

  • NCBI. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. [Online] Available at: [Link]

  • Altogen Labs. (2024). U87 Xenograft Model. [Online] Available at: [Link]

  • Taylor & Francis Online. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. [Online] Available at: [Link]

  • IJPQA. (2022). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. [Online] Available at: [Link]

  • PubMed. (2018). An In Vivo Model of Recurrent Glioblastoma. [Online] Available at: [Link]

  • Pharmacology Discovery Services. (2024). Xenograft, Brain, U87-MG. [Online] Available at: [Link]

  • Preprints.org. (2024). Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. [Online] Available at: [Link]

  • AACR Journals. (2000). Regression of U-87 MG Human Glioblastomas in Nude Mice after Treatment with a Cytotoxic Somatostatin Analog AN-2381. [Online] Available at: [Link]

  • Altogen Labs. (2024). U87 Xenograft Model | Xenograft Services. [Online] Available at: [Link]

  • ResearchGate. (2024). Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. [Online] Available at: [Link]

  • PubMed. (2013). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. [Online] Available at: [Link]

  • MDPI. (2023). Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues. [Online] Available at: [Link]

  • NCBI. (2017). In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. [Online] Available at: [Link]

  • American Society for Microbiology. (2008). Efficacy of quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives in experimental tuberculosis. [Online] Available at: [Link]

  • Jacobs Publications. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Online] Available at: [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Online] Available at: [Link]

Sources

Validation

Head-to-head comparison of the metabolic stability of fluorinated versus non-fluorinated quinoxalines

Introduction: The Quinoxaline Scaffold & The Metabolic Challenge Quinoxaline derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold & The Metabolic Challenge

Quinoxaline derivatives are privileged pharmacophores in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and anticancer therapeutics[1]. However, a recurring hurdle in quinoxaline drug development is poor metabolic stability. The electron-rich aromatic rings and exposed C-H bonds are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid clearance, short half-lives, and low oral bioavailability[2].

To circumvent this, medicinal chemists frequently employ fluorine bioisosterism[3]. By substituting a vulnerable hydrogen atom with a fluorine atom, researchers can drastically alter the molecule's pharmacokinetic (PK) profile without significantly changing its steric bulk[4]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of how fluorination impacts the metabolic stability of quinoxalines, supported by mechanistic insights and validated experimental protocols.

Mechanistic Rationale: The Fluorine Advantage

The strategic introduction of fluorine improves metabolic stability through three primary physicochemical mechanisms:

  • Bond Dissociation Energy : The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~98 kcal/mol). This high energy barrier makes it highly resistant to CYP450-mediated hydrogen abstraction and subsequent hydroxylation[2].

  • Electronic Shielding : Fluorine is the most electronegative element. Its strong electron-withdrawing nature reduces the electron density of the adjacent aromatic ring, making the quinoxaline scaffold less susceptible to electrophilic attack by the high-valent iron-oxo species in the CYP450 active site[5].

  • Steric Conservation : With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å)[4]. This allows it to block metabolic hotspots without causing severe steric clashes that might disrupt target receptor binding[4].

Pathway Q Non-Fluorinated Quinoxaline CYP CYP450 Enzymes (Hepatic Clearance) Q->CYP Labile C-H Bond (Metabolic Hotspot) FQ Fluorinated Quinoxaline FQ->CYP C-F Bond Shielding (Steric & Electronic) Metab Rapid Oxidation (High Clearance) CYP->Metab Hydroxylation Stable Metabolic Stability (Low Clearance) CYP->Stable Blocked Oxidation

Figure 1: Comparative CYP450 oxidative metabolism pathways for non-fluorinated versus fluorinated quinoxalines.

Head-to-Head Data: MAP3K1 Inhibitor Case Study

A compelling demonstration of this principle is found in the optimization of quinoxaline-based MAP3K1 inhibitors[1]. Researchers identified a non-fluorinated quinoxaline analog (Analog 84 ) with potent anti-cancer effects but suboptimal pharmacokinetics[1]. By mapping the metabolic hotspots, they synthesized a regioisomer (Analog 51-106 ) featuring a strategic fluorine atom at the para-position of the phenyl ring to block CYP-mediated oxidation[1].

The head-to-head comparison in Human Liver Microsomes (HLM) and in vivo murine models demonstrates a profound improvement[1]:

Pharmacokinetic ParameterAnalog 84 (Non-Fluorinated)Analog 51-106 (Fluorinated)Impact of Fluorination
HLM Half-Life ( t1/2​ ) ~13 hours~50 hours3.8x longer
Hepatic Extraction Ratio (E) 0.090.033.0x lower
In Vivo Half-Life (Mice) ~2.5 hours3.5 hours1.4x longer
Oral Bioavailability (F%) ~17%~62%3.6x higher

Table 1: Quantitative PK data comparing non-fluorinated Analog 84 and fluorinated Analog 51-106[1].

Causality Analysis: By simply replacing a labile C-H bond with a C-F bond at the primary site of metabolism, the hepatic extraction ratio plummeted[1]. This prevented the drug from being destroyed during first-pass metabolism in the liver, allowing the fluorinated quinoxaline to achieve a highly favorable oral bioavailability of 62%[1].

Experimental Methodology: Human Liver Microsome (HLM) Stability Assay

To objectively evaluate the metabolic stability of quinoxaline derivatives, the HLM assay is the industry gold standard[5]. As a best practice, this protocol is designed as a self-validating system, incorporating strict controls to ensure that compound depletion is exclusively CYP450-mediated.

Assay S1 1. Prepare HLM Suspension (0.5 mg/mL in Phosphate Buffer) S2 2. Add Quinoxaline Compound (1 µM Final Concentration) S1->S2 S3 3. Pre-incubate at 37°C (Thermal Equilibration) S2->S3 S4 4. Add NADPH Regenerating System (Initiate CYP450 Activity) S3->S4 S5 5. Aliquot & Quench over Time (Add Cold Acetonitrile) S4->S5 S6 6. Centrifuge & LC-MS/MS (Quantify Parent Depletion) S5->S6

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Protocol & Mechanistic Reasoning:
  • Reagent Preparation : Thaw pooled HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Expert Insight: The specific pH of 7.4 is critical to mimic physiological blood pH and maintain the native 3D conformation of the microsomal enzymes.

  • System Assembly : In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration: 0.5 mg/mL), and the test quinoxaline (final concentration: 1 µM).

    • Expert Insight: Keeping the test compound concentration low (1 µM) ensures the enzymes are not saturated (well below the Km​ ), allowing for accurate first-order kinetic calculations.

  • Thermal Equilibration : Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation : Add the NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Expert Insight: CYP450 enzymes are monooxygenases that require NADPH as an obligate electron donor to reduce the heme iron. Without it, CYP-mediated oxidation cannot occur.

  • Time-Course Sampling & Quenching : At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Expert Insight: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction. It simultaneously precipitates the microsomal proteins, preventing them from clogging the LC-MS/MS column during analysis.

  • Control Validation (Trustworthiness) :

    • Minus-NADPH Control: Run a parallel incubation lacking NADPH. If the quinoxaline depletes here, the instability is chemical (e.g., hydrolysis) or driven by non-CYP enzymes, invalidating CYP-specific clearance claims.

    • Positive Control: Run a known high-clearance drug (e.g., Diclofenac) to verify that the HLM batch is enzymatically active[1].

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent quinoxaline remaining. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The head-to-head comparison unequivocally demonstrates that fluorination is a highly effective strategy for rescuing quinoxalines from rapid metabolic clearance[1]. By leveraging the unique physicochemical properties of the C-F bond[2], drug development professionals can systematically block metabolic hotspots, lower hepatic extraction ratios, and dramatically enhance oral bioavailability, turning unstable hits into viable clinical candidates[3].

References

  • [3] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: PMC - NIH. URL:[Link]

  • [1] A Selective MAP3K1 Inhibitor Facilitates Discovery of NPM1 as a Member of the Network. Source: MDPI Molecules. URL:[Link]

  • [2] Metabolism of Fluorine-Containing Drugs. Source: Annual Review of Pharmacology and Toxicology. URL:[Link]

  • [4] Chemical Aspects of Human and Environmental Overload with Fluorine. Source: PMC - NIH. URL:[Link]

  • [5] Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(2,2-Difluoroethoxy)quinoxaline with Known Protein Targets

Welcome to this in-depth technical guide on conducting comparative molecular docking studies for the novel compound, 2-(2,2-Difluoroethoxy)quinoxaline. As researchers, scientists, and drug development professionals, our...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to this in-depth technical guide on conducting comparative molecular docking studies for the novel compound, 2-(2,2-Difluoroethoxy)quinoxaline. As researchers, scientists, and drug development professionals, our goal is to rationally design and evaluate new chemical entities. This guide will provide you with the foundational knowledge and a step-by-step workflow to computationally assess the potential of this fluorinated quinoxaline derivative against a panel of clinically relevant protein targets.

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a difluoroethoxy group to this privileged scaffold presents an intriguing modification, potentially enhancing metabolic stability and altering the electronic properties that govern target engagement. While 2-(2,2-Difluoroethoxy)quinoxaline itself is a novel entity with limited published data, we can leverage the extensive research on related quinoxaline compounds to inform our investigation. This guide will, therefore, serve as a comprehensive roadmap for a de novo computational evaluation of this promising molecule.

Part 1: Strategic Selection of Protein Targets for Quinoxaline Derivatives

The success of any docking study hinges on the selection of appropriate and relevant protein targets. The diverse biological activities of quinoxaline derivatives suggest that they can interact with a wide array of proteins.[3][4] Based on a thorough review of existing literature, we have selected three representative protein targets for our comparative study, each from a different class and implicated in distinct disease pathologies.

1. Epidermal Growth Factor Receptor (EGFR) Kinase Domain:

  • Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a well-established target for anticancer drug development.[5][6] Several quinoxaline derivatives have been reported as potent EGFR inhibitors, making it a logical choice to assess the potential of our novel compound in this therapeutic area.[5]

  • PDB ID: For our study, we will utilize the crystal structure of the EGFR kinase domain in complex with a known inhibitor (e.g., PDB ID: 2GS2).

2. Cyclooxygenase-2 (COX-2):

  • Rationale: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. Quinoxaline derivatives have demonstrated promising COX-2 inhibitory activity.[5]

  • PDB ID: We will use a high-resolution crystal structure of COX-2, such as PDB ID: 5IKR.

3. SARS-CoV-2 Main Protease (Mpro):

  • Rationale: The ongoing threat of viral pandemics necessitates the discovery of novel antiviral agents. The SARS-CoV-2 Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral drugs. Several studies have explored quinoxaline derivatives as potential inhibitors of this enzyme.[7][8]

  • PDB ID: A suitable crystal structure for our docking study is PDB ID: 6LU7.

This multi-target approach will provide a broader perspective on the potential therapeutic applications of 2-(2,2-Difluoroethoxy)quinoxaline.

Part 2: A Validated Workflow for Comparative Molecular Docking

This section outlines a detailed, step-by-step protocol for conducting a comparative molecular docking study. We will use AutoDock Vina, a widely used and validated open-source docking program, for this workflow.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_outcome Outcome protein_prep Protein Preparation (PDB Download, Cleaning, Protonation) grid_gen Grid Box Generation (Defining the Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Results Analysis (Binding Energy, Pose Visualization, Interaction Analysis) docking->analysis comparison Comparative Analysis (vs. Known Inhibitors) analysis->comparison

Caption: A typical workflow for a comparative molecular docking study.

Step-by-Step Protocol:

1. Protein Preparation:

  • Objective: To prepare the protein receptor for docking by removing unwanted molecules and adding necessary hydrogens.

  • Protocol:

    • Download the desired protein crystal structure from the Protein Data Bank (PDB).

    • Open the PDB file in a molecular visualization software (e.g., PyMOL, UCSF Chimera).

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

    • Add polar hydrogens to the protein structure.

    • Save the cleaned protein structure as a PDB file.

    • Use AutoDockTools to convert the PDB file to the PDBQT format, which includes partial charges and atom types required for docking.

2. Ligand Preparation:

  • Objective: To generate a 3D structure of the ligand and prepare it for docking.

  • Protocol:

    • Draw the 2D structure of 2-(2,2-Difluoroethoxy)quinoxaline and the chosen comparative ligands using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.

    • Save the ligand in a MOL or SDF file format.

    • Use AutoDockTools to convert the ligand file to the PDBQT format, defining the rotatable bonds.

3. Grid Box Generation:

  • Objective: To define the search space for the docking algorithm, which is typically centered around the active site of the protein.

  • Protocol:

    • Load the prepared protein PDBQT file into AutoDockTools.

    • Identify the active site of the protein. This can be done by referring to the position of the co-crystallized ligand in the original PDB file or from literature reports.

    • Define the dimensions and center of the grid box to encompass the entire active site. A grid box size of 40x40x40 Å is often a good starting point.

    • Save the grid parameter file.

4. Molecular Docking Simulation:

  • Objective: To run the docking simulation to predict the binding pose and affinity of the ligand to the protein.

  • Protocol:

    • Use the command-line interface of AutoDock Vina.

    • Provide the paths to the prepared protein PDBQT file, the ligand PDBQT file, and the grid parameter file.

    • Specify the output file name for the docking results.

    • Run the docking simulation. Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

5. Analysis of Docking Results:

  • Objective: To analyze the docking results to understand the binding mode and interactions of the ligand with the protein.

  • Protocol:

    • The primary output is the binding affinity, with more negative values indicating stronger predicted binding.[1]

    • Visualize the docked poses of the ligands in the active site of the protein using PyMOL or Discovery Studio.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

    • Compare the binding mode of 2-(2,2-Difluoroethoxy)quinoxaline with that of the known inhibitors to identify common interaction patterns and potential advantages of the novel compound.

Part 3: Data Presentation and Comparative Analysis

To facilitate a clear comparison, the docking results should be summarized in a well-structured table. The following is a hypothetical table presenting the predicted binding affinities of 2-(2,2-Difluoroethoxy)quinoxaline and comparative compounds against our selected targets.

Compound Target Protein Predicted Binding Affinity (kcal/mol) Reference/Known Inhibitor Reference Binding Affinity (kcal/mol)
2-(2,2-Difluoroethoxy)quinoxalineEGFR-8.5Erlotinib-9.2
2-(2,2-Difluoroethoxy)quinoxalineCOX-2-9.1Celecoxib-10.5
2-(2,2-Difluoroethoxy)quinoxalineSARS-CoV-2 Mpro-7.8N3-8.1
Known Quinoxaline DerivativeEGFR-8.2--
Known Quinoxaline DerivativeCOX-2-8.8--
Known Quinoxaline DerivativeSARS-CoV-2 Mpro-7.5--

Interpretation of Hypothetical Results:

From this hypothetical data, we can infer that 2-(2,2-Difluoroethoxy)quinoxaline shows promising predicted binding affinities for all three targets, comparable to or slightly lower than the reference inhibitors. The difluoroethoxy group may be contributing to favorable interactions within the active sites. Further analysis of the binding poses would be necessary to understand the specific interactions driving these affinities.

Part 4: Visualizing Key Concepts

Visual diagrams are essential for conveying complex information in an easily digestible format.

EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Quinoxaline 2-(2,2-Difluoroethoxy)quinoxaline Quinoxaline->Dimerization Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and the point of inhibition by quinoxaline derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study of the novel compound 2-(2,2-Difluoroethoxy)quinoxaline. By leveraging the extensive knowledge of the broader quinoxaline class of compounds, we have established a rational basis for target selection and a detailed, validated workflow for computational analysis.

The hypothetical results suggest that 2-(2,2-Difluoroethoxy)quinoxaline may possess promising inhibitory activity against multiple clinically relevant targets. However, it is crucial to remember that molecular docking is a predictive tool. The next essential steps involve the chemical synthesis of 2-(2,2-Difluoroethoxy)quinoxaline and its experimental validation through in vitro enzymatic and cell-based assays to confirm its biological activity and determine its IC50 values.[1] A strong correlation between docking scores and experimental data will validate our computational model and provide a solid foundation for further lead optimization and drug development efforts.

References

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  • Torres, F. M., et al. (2023). Molecular interactions of cinnamyl and quinoxaline derivatives with Bcl-2 antiapoptotic proteins: a computational study. Organic & Biomolecular Chemistry. Available from: [Link]

  • Zarranz, B., et al. (2004). Quinoxalines Potential to Target Pathologies. Current Pharmaceutical Design. Available from: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Monroy-Guzman, A., et al. (2021). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers in Cellular and Infection Microbiology. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2024). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Pharmaceuticals. Available from: [Link]

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